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Antibacterial agent 97

Cat. No.: B12407764
M. Wt: 353.5 g/mol
InChI Key: ZQAKYXXEFUVXBA-UHFFFAOYSA-N
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Description

Antibacterial agent 97 is a useful research compound. Its molecular formula is C19H23N5S and its molecular weight is 353.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23N5S B12407764 Antibacterial agent 97

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H23N5S

Molecular Weight

353.5 g/mol

IUPAC Name

4-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-N-(2-methylpropyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C19H23N5S/c1-13(2)11-22-19-20-10-9-17(24-19)21-12-16-14(3)23-18(25-16)15-7-5-4-6-8-15/h4-10,13H,11-12H2,1-3H3,(H2,20,21,22,24)

InChI Key

ZQAKYXXEFUVXBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CNC3=NC(=NC=C3)NCC(C)C

Origin of Product

United States

Foundational & Exploratory

Teixobactin: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teixobactin is a novel antibiotic, first reported in 2015, that has demonstrated potent bactericidal activity against a broad range of Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3][4] What makes Teixobactin particularly noteworthy is that resistance to it has not been developed in laboratory settings.[5][6][7] This technical guide provides a comprehensive overview of the mechanism of action of Teixobactin, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows.

Core Mechanism of Action

Teixobactin's primary mode of action is the inhibition of bacterial cell wall synthesis.[1] It achieves this by binding to highly conserved precursors of cell wall components, specifically Lipid II and Lipid III.[1][5][6][7] Lipid II is a precursor to peptidoglycan, while Lipid III is a precursor to teichoic acid.[5][6][7] This dual-targeting mechanism is a key feature of Teixobactin's potent antibacterial activity.

The binding of Teixobactin to these lipid precursors is distinct from that of other antibiotics, such as vancomycin, which also targets Lipid II.[1][2] It is hypothesized that Teixobactin's unique binding interaction with the pyrophosphate and sugar moieties of Lipid II and Lipid III contributes to its high efficacy and the lack of observed resistance.[2]

Beyond the direct inhibition of cell wall synthesis, the binding of Teixobactin to Lipid II can induce the formation of large supramolecular fibrils.[1][8] These fibrils disrupt the integrity of the bacterial cell membrane, contributing to cell death.[1][8]

Quantitative Data: Antibacterial Efficacy

The following tables summarize the in vitro activity of Teixobactin and its derivatives against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in µg/mL.

Table 1: MIC of Teixobactin Derivatives Against Reference Bacterial Strains

CompoundS. aureus ATCC 29213B. subtilis ATCC 6051E. coli ATCC 25922P. aeruginosa ATCC 27853
Derivative 3 443264
Derivative 4 20.56464
Derivative 5 20.56464

Data sourced from a study on Teixobactin derivatives.[2]

Table 2: MIC of Teixobactin Derivatives Against Clinically Relevant Resistant Strains

CompoundMRSA (MIC50)VRE (MIC50)
Derivative 3 3216
Derivative 4 24
Derivative 5 24

MIC50 represents the concentration required to inhibit the growth of 50% of the tested isolates.[2]

Table 3: MIC and MBC of L-Chg10-teixobactin Against Enterococcus faecalis

AgentE. faecalis ATCC 29212 (MIC)E. faecalis ATCC 29212 (MBC)E. faecalis ATCC 47077 (MIC)E. faecalis ATCC 47077 (MBC)
L-Chg10-teixobactin 0.80.80.80.8
Ampicillin 1.25101.25-520

Data from a study on a novel Teixobactin analogue.[9][10]

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

This protocol is based on the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][11]

  • Preparation of Bacterial Inoculum: A 0.5 McFarland standard of the bacterial culture is prepared, which is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of a microtiter plate.

  • Preparation of Teixobactin Dilutions: A two-fold serial dilution of the Teixobactin compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Incubation: The microtiter plate containing the bacterial inoculum and Teixobactin dilutions is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the Teixobactin compound that completely inhibits visible bacterial growth.[12]

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is plated on appropriate agar plates. The plates are incubated at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[9]

2. Time-Kill Kinetics Assay

This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.

  • Experimental Setup: Bacterial cultures are grown to a logarithmic phase and then diluted. The Teixobactin compound is added at various multiples of its MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 24 hours), aliquots are taken from each culture, serially diluted, and plated on agar plates.

  • Data Analysis: After incubation, the number of CFUs on each plate is counted, and the log10 CFU/mL is plotted against time for each Teixobactin concentration. A ≥3-log10 decrease in CFU/mL is indicative of bactericidal activity.[2]

Visualizations

Mechanism of Action of Teixobactin

Teixobactin_Mechanism cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall cluster_inhibition Inhibition cluster_membrane_disruption Membrane Disruption Teixobactin Teixobactin Lipid_II Lipid II (Peptidoglycan Precursor) Teixobactin->Lipid_II Binds to Lipid_III Lipid III (Teichoic Acid Precursor) Teixobactin->Lipid_III Binds to Fibril_Formation Supramolecular Fibril Formation Teixobactin->Fibril_Formation Induces Peptidoglycan_Synthesis Peptidoglycan Synthesis Inhibited Lipid_II->Peptidoglycan_Synthesis Teichoic_Acid_Synthesis Teichoic Acid Synthesis Inhibited Lipid_III->Teichoic_Acid_Synthesis Membrane_Integrity_Loss Loss of Membrane Integrity Fibril_Formation->Membrane_Integrity_Loss

Caption: A diagram illustrating the dual mechanism of action of Teixobactin, involving the inhibition of cell wall synthesis and disruption of membrane integrity.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Teixobactin in Broth prep_dilutions->inoculate_plate incubate Incubate at 37°C for 18-24 hours inoculate_plate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: A flowchart outlining the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent using the broth microdilution method.

References

Phenylthiazole Pyrimidindiamine Derivatives: A Technical Guide to a New Frontier in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a relentless pursuit of novel antibacterial agents. This whitepaper delves into the promising class of phenylthiazole pyrimidindiamine derivatives, which have emerged as a significant scaffold in the development of new therapeutics to combat drug-resistant pathogens. We provide an in-depth technical guide for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing the mechanistic pathways of these compounds.

Introduction: The Rise of Phenylthiazole Pyrimidindiamines

The relentless evolution of antibiotic-resistant bacteria necessitates the exploration of new chemical entities that can overcome existing resistance mechanisms. Phenylthiazole derivatives, particularly those linked to a pyrimidindiamine core, have demonstrated potent antibacterial activity against a spectrum of clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] These compounds often exhibit novel mechanisms of action, such as disrupting the bacterial cell membrane or inhibiting cell wall synthesis, making them promising candidates for further development.[1][3] This guide synthesizes the current knowledge on phenylthiazole pyrimidindiamine and related derivatives, offering a comprehensive resource for the scientific community.

Quantitative Antibacterial Activity

The antibacterial efficacy of phenylthiazole derivatives has been quantified through extensive in vitro testing. The minimum inhibitory concentration (MIC), the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium, is a key metric. The data presented below is a compilation from various studies, highlighting the potency of these compounds against both Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Antibacterial Activity of Phenylthiazole Pyrimidindiamine and Related Derivatives
Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Reference
14g Phenylthiophene PyrimidindiamineEscherichia coli2[3]
Staphylococcus aureus3[3]
Hit Compound *Phenylthiazole PyrimidindiamineNot Specified-[3]
Compound 1 Phenylthiazole-substituted aminoguanidineVancomycin-resistant Enterococci (VRE)As low as 0.5[1]
Escherichia coli 141164[1]
Escherichia coli 1411 ΔacrAB4[1]
Compound 2 Phenylthiazole-substituted aminoguanidineVancomycin-resistant Enterococci (VRE)-[1]
Escherichia coli 1411>128[1]
Escherichia coli 1411 ΔacrAB4[1]
Compound 3 Phenylthiazole-substituted aminoguanidineVancomycin-resistant Enterococci (VRE)-[1]
Escherichia coli 1411>128[1]
Escherichia coli 1411 ΔacrAB4[1]
14b Pyrazole linked PhenylthiazoleMethicillin-resistant S. aureus (MRSA, ATCC 43300)4[2]
10e Repositioned Lipophilic Tail PhenylthiazoleMRSA USA3004[4]
10l Repositioned Lipophilic Tail PhenylthiazoleMRSA USA3004[4]
5k Phenylthiazole with 1,3,4-Thiadiazole ThioneRalstonia solanacearum2.23 (EC50)[5]
5b Phenylthiazole with 1,3,4-Thiadiazole ThioneSclerotinia sclerotiorum0.51 (EC50)[5]
5 2,5-disubstituted ThiazoleMRSA-[6]
22d 2,5-disubstituted ThiazoleMRSA6.3[6]
25 2,5-disubstituted ThiazoleMRSA-[6]

*N2-isobutyl-N4-((4-methyl-2-phenylthiazol-5-yl)methyl) pyrimidine-2,4-diamine.[3]

Experimental Protocols

The discovery and validation of novel antibacterial agents rely on a series of well-defined experimental procedures. This section outlines the key methodologies employed in the study of phenylthiazole pyrimidindiamine derivatives.

General Synthesis of Phenylthiazole Pyrimidindiamine Derivatives

The synthesis of this class of compounds typically involves a multi-step process. A generalized workflow is presented below. For specific reaction conditions, solvents, and purification methods, readers are encouraged to consult the primary literature.

G cluster_synthesis General Synthetic Workflow start Starting Materials (e.g., Acetophenone, Thiourea) step1 Synthesis of 2-amino-4-phenylthiazole core start->step1 Reflux with Iodine step2 Functionalization of the -NH2 group step1->step2 Peptide coupling or other modifications step3 Coupling with Pyrimidindiamine moiety step2->step3 Nucleophilic substitution final_product Phenylthiazole Pyrimidindiamine Derivative step3->final_product

Caption: Generalized synthetic route for phenylthiazole pyrimidindiamine derivatives.

A common starting point is the Hantzsch thiazole synthesis, reacting an α-haloketone with a thioamide. For instance, 2-amino-4-phenylthiazole can be prepared by refluxing acetophenone, thiourea, and iodine.[7] Subsequent modifications and coupling reactions lead to the final pyrimidindiamine derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

G cluster_mic MIC Determination Workflow prep Prepare serial dilutions of the test compound in a 96-well microtiter plate inoculate Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) prep->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity or measure absorbance to determine the lowest concentration that inhibits bacterial growth incubate->read

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Time-Kill Assay

To assess whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), a time-kill analysis is performed.

G cluster_timekill Time-Kill Assay Workflow setup Treat a logarithmic phase bacterial culture with the test compound at a multiple of its MIC (e.g., 3x MIC) sample Collect aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours) setup->sample plate Perform serial dilutions and plate on agar to determine the number of viable bacteria (CFU/mL) sample->plate analyze Plot CFU/mL versus time to determine the rate of killing plate->analyze

Caption: Workflow for conducting a time-kill assay to assess bactericidal activity.

A significant reduction in the colony-forming units (CFU/mL) over time indicates a bactericidal effect.[6]

Mechanisms of Action

Understanding how these novel compounds exert their antibacterial effects is crucial for their development. Studies have elucidated two primary mechanisms of action for phenylthiazole derivatives: disruption of the bacterial cell membrane and inhibition of cell wall synthesis.

Bacterial Membrane Disruption

Certain phenylthiazole pyrimidindiamine derivatives, such as compound 14g , have been shown to target the bacterial cell membrane.[3] This interaction leads to the dissipation of membrane potential and leakage of intracellular contents, ultimately causing cell death.[3] This mechanism is advantageous as it is less likely to induce bacterial resistance compared to antibiotics that target specific enzymes.[3]

G cluster_membrane Mechanism of Action: Membrane Disruption compound Phenylthiazole Pyrimidindiamine Derivative (e.g., 14g) membrane Bacterial Cell Membrane compound->membrane Interacts with potential Dissipation of Membrane Potential membrane->potential Leads to leakage Leakage of Intracellular Contents membrane->leakage Results in death Bacterial Cell Death potential->death leakage->death

Caption: Signaling pathway for bacterial membrane disruption by phenylthiazole derivatives.

Inhibition of Cell Wall Synthesis

Another class of phenylthiazole derivatives, specifically phenylthiazole-substituted aminoguanidines, has been found to inhibit bacterial cell wall synthesis.[1] Transposon mutagenesis studies have suggested potential targets within the peptidoglycan biosynthesis pathway, including YubA, YubB (undecaprenyl diphosphate phosphatase), and YubD.[1]

G cluster_cellwall Mechanism of Action: Cell Wall Synthesis Inhibition compound Phenylthiazole-substituted Aminoguanidine targets Potential Targets: YubA, YubB (UPPP), YubD compound->targets Inhibits pathway Peptidoglycan Biosynthesis Pathway targets->pathway Are part of synthesis Inhibition of Cell Wall Synthesis pathway->synthesis lysis Cell Lysis and Death synthesis->lysis

Caption: Proposed mechanism of cell wall synthesis inhibition by phenylthiazole derivatives.

Structure-Activity Relationship (SAR)

The antibacterial activity of phenylthiazole pyrimidindiamine derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have revealed several key features that influence their potency.

  • Lipophilic Tail: The nature and position of lipophilic substituents on the phenyl ring are critical for activity. A strategic repositioning of a lipophilic tail from the para to the meta position has been shown to maintain potent anti-MRSA activity.[4]

  • Substituents on the Thiazole Ring: Modifications at the C2 and C5 positions of the thiazole ring significantly impact antibacterial efficacy. For instance, a nonpolar, hydrophobic functional group at C2 and an ethylidenehydrazine-1-carboximidamide moiety at C5 are crucial for activity against MRSA in some series.[6]

  • Heterocyclic Linkers: The incorporation of other heterocyclic moieties, such as pyrazole, can enhance antibacterial activity.[2]

  • Electron-withdrawing Groups: The introduction of electron-withdrawing groups on the benzene ring can enhance antibacterial and antifungal activity.[5]

Conclusion and Future Directions

Phenylthiazole pyrimidindiamine derivatives represent a promising and versatile scaffold for the development of new antibacterial agents. Their potent activity against resistant pathogens, coupled with novel mechanisms of action, makes them attractive candidates for further investigation. Future research should focus on optimizing the lead compounds to improve their pharmacokinetic and pharmacodynamic properties, as well as expanding the evaluation to a broader range of clinically relevant pathogens. The detailed information provided in this technical guide serves as a valuable resource to accelerate the discovery and development of the next generation of antibiotics.

References

An In-depth Technical Guide to Gepotidacin: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gepotidacin, sold under the brand name Blujepa, is a first-in-class triazaacenaphthylene antibacterial agent that represents a significant advancement in the fight against antimicrobial resistance.[1][2][3] Discovered by scientists at GSK, gepotidacin is a bactericidal antibiotic that inhibits bacterial DNA replication through a novel mechanism of action.[4][5] It has demonstrated efficacy in treating uncomplicated urinary tract infections (uUTIs) and has been investigated for the treatment of uncomplicated urogenital gonorrhea.[4][6][7] Gepotidacin was approved for medical use in the United States in March 2025 for the treatment of uUTIs in female adults and adolescents.[8] This document provides a comprehensive overview of the synthesis, mechanism of action, and characterization of gepotidacin.

Synthesis of Gepotidacin

The synthesis of gepotidacin is a multi-step process that has been detailed in patent literature. The process involves the construction of the core triazaacenaphthylene scaffold followed by the addition of the side chains. A simplified workflow of the synthesis is outlined below.

G A 2-chloro-6-methoxy-3-nitro-pyridine C Nucleophilic Aromatic Substitution (SNAr) A->C B 2-amino-propane-1,3-diol B->C D Protected Diol C->D Protection with 2,2-dimethoxypropane E Nitro Group Reduction D->E H2, 10% Pd/C F Aniline Derivative E->F G Alkylation with Ethyl Bromoacetate F->G H Cyclization G->H NaH I Oxidation H->I MnO2 J Core Triazaacenaphthylene Scaffold I->J K Side Chain Addition J->K L Gepotidacin K->L

Caption: Synthetic workflow for Gepotidacin.

Mechanism of Action

Gepotidacin exerts its antibacterial effect by inhibiting bacterial DNA replication.[9] Its primary mechanism of action is the well-balanced, dual-targeting of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][8][10] These enzymes are crucial for maintaining the proper topology of DNA during replication, transcription, and cell division.[1] Gepotidacin binds to a novel site on the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[1][8] This binding site is distinct from that of fluoroquinolone antibiotics, which also target these enzymes.[1][9] By inhibiting both enzymes, gepotidacin effectively halts bacterial DNA replication, leading to bacterial cell death.[9] This dual-targeting mechanism is also thought to lower the potential for the development of bacterial resistance, as mutations in both enzymes would be required for a significant decrease in susceptibility.[3][4]

G cluster_bacterium Bacterial Cell Gepotidacin Gepotidacin DNAGyrase DNA Gyrase (GyrA) Gepotidacin->DNAGyrase Inhibits TopoIV Topoisomerase IV (ParC) Gepotidacin->TopoIV Inhibits DNA Bacterial DNA DNAGyrase->DNA Maintains Topology TopoIV->DNA Maintains Topology Replication DNA Replication DNA->Replication CellDeath Bacterial Cell Death Replication->CellDeath Blocked

Caption: Mechanism of action of Gepotidacin.

Characterization

In Vitro Antibacterial Activity

Gepotidacin has demonstrated potent in vitro activity against a broad range of Gram-positive and Gram-negative bacteria, including many strains resistant to current antibiotics.[11][12] The minimum inhibitory concentrations (MICs) for gepotidacin against various clinical isolates are summarized below.

Table 1: Gepotidacin MICs against Common Uropathogens

Organism (Number of Isolates)MIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Escherichia coli (3,560)22Not Reported
Escherichia coli (1,000)Not Reported40.12 - 64
Staphylococcus saprophyticus (344)Not ReportedNot ReportedNot Reported
Staphylococcus saprophyticus (250)Not Reported0.12Not Reported
Klebsiella pneumoniae (500)Not Reported320.5 - >128
Enterococcus faecalis (500)Not Reported4Not Reported
Citrobacter spp. (250)Not Reported80.5 - 128
Proteus mirabilis (250)Not Reported160.25 - 128

Data compiled from multiple studies.[13][14]

Table 2: Gepotidacin MICs against Other Clinically Relevant Bacteria

Organism (Number of Isolates)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (50)0.250.5
Streptococcus pneumoniae (50)0.250.5
Neisseria gonorrhoeae (25)0.120.25

Data compiled from multiple studies.[11][15]

Pharmacokinetics

The pharmacokinetic properties of gepotidacin have been evaluated in healthy volunteers and patients with uncomplicated urinary tract infections.

Table 3: Key Pharmacokinetic Parameters of Gepotidacin

ParameterValue
Absolute Bioavailability~45%[1]
Cmax (uUTI patients)4.2 mcg/mL[1]
AUC0-12 (uUTI patients)22.8 mcg*hour/mL[1]
Volume of Distribution (Vss)172.9 L[1][8]
Plasma Protein Binding25% - 41%[1][8]
Terminal Elimination Half-life~9.3 hours[8]
Primary MetabolismCYP3A4[1][8]
Clinical Efficacy

The efficacy and safety of gepotidacin for the treatment of uncomplicated urinary tract infections were demonstrated in two Phase III clinical trials, EAGLE-2 and EAGLE-3.[4][5] In these studies, gepotidacin was compared to nitrofurantoin, a standard-of-care antibiotic.[7]

  • EAGLE-2: Gepotidacin demonstrated non-inferiority to nitrofurantoin, with therapeutic success rates of 50.6% for gepotidacin compared to 47.0% for nitrofurantoin.[4][7]

  • EAGLE-3: Gepotidacin was found to be superior to nitrofurantoin, with therapeutic success rates of 58.5% for gepotidacin versus 43.6% for nitrofurantoin.[4][7]

The primary efficacy endpoint in these trials was a composite of clinical resolution of symptoms and microbiological eradication of the causative pathogen.[4] The most common adverse events reported were gastrointestinal in nature, primarily mild to moderate diarrhea and nausea.[4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro susceptibility of bacterial isolates to gepotidacin is determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

G A Prepare serial two-fold dilutions of Gepotidacin in cation-adjusted Mueller-Hinton broth. B Inoculate each well of a microtiter plate with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Incubate plates at 35°C for 16-20 hours in ambient air. B->C D Determine the MIC as the lowest concentration of Gepotidacin that completely inhibits visible bacterial growth. C->D

Caption: Workflow for MIC determination.

Time-Kill Kinetics Assay

Time-kill assays are performed to assess the bactericidal activity of gepotidacin over time.

  • Preparation: A standardized bacterial inoculum is added to flasks containing cation-adjusted Mueller-Hinton broth with gepotidacin at concentrations of 4x and 10x the MIC. A growth control flask without the antibiotic is also prepared.

  • Incubation: The flasks are incubated at 35°C with constant agitation.

  • Sampling: Aliquots are removed from each flask at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quantification: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Analysis: The change in bacterial count over time is plotted to determine the rate of killing. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[15]

Conclusion

Gepotidacin is a novel antibacterial agent with a unique mechanism of action that provides a new therapeutic option for the treatment of uncomplicated urinary tract infections. Its potent in vitro activity against a wide range of pathogens, including resistant strains, and demonstrated clinical efficacy make it a valuable addition to the antimicrobial armamentarium. Further research and ongoing surveillance will be crucial to understanding its long-term utility and potential for resistance development.

References

In-depth Technical Guide: Antibacterial Agent 97 and its Derivatives Targeting the Bacterial Cell Membrane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial agents with unconventional mechanisms of action. One such promising avenue is the targeting of the bacterial cell membrane, a fundamental component essential for microbial survival. This technical guide focuses on "Antibacterial agent 97," a phenylthiazole pyrimidindiamine derivative, and its progeny, which have demonstrated potent bactericidal activity through membrane disruption. This document provides a comprehensive overview of the available data, experimental methodologies, and the proposed mechanism of action for this class of compounds, with a particular focus on the optimized derivative, compound 14g.

Introduction

"this compound" was identified as a hit compound in a screening campaign for novel antibacterial agents. Subsequent structural modifications led to the synthesis of a series of phenylthiazole and phenylthiophene pyrimidindiamine derivatives with enhanced efficacy. Notably, compound 14g (N4-((5-(3-bromophenyl)thiophen-2-yl)methyl)-N2-isobutylpyrimidine-2,4-diamine) emerged as a lead candidate with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Unlike many conventional antibiotics that inhibit biosynthetic pathways, compound 14g exerts its bactericidal effect by directly targeting and disrupting the integrity of the bacterial cell membrane. This mechanism is advantageous as it is less likely to induce rapid resistance development.

Quantitative Data

The antibacterial efficacy of "this compound" and its derivatives has been quantified using standard microbiological assays. The Minimum Inhibitory Concentration (MIC) is a key metric representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

CompoundEscherichia coli (ATCC 25922) MIC (µg/mL)Staphylococcus aureus (ATCC 29213) MIC (µg/mL)
This compound16[1]16[1]
Compound 14g 23

Mechanism of Action: Bacterial Cell Membrane Disruption

The primary mechanism of action for compound 14g is the perturbation and subsequent destruction of the bacterial cell membrane. This multi-step process leads to rapid cell death.

Proposed Signaling Pathway and Molecular Interactions

The interaction of compound 14g with the bacterial cell membrane is thought to initiate a cascade of events leading to cell lysis. The precise molecular targets on the membrane are still under investigation, but the overall pathway can be visualized as follows:

Membrane_Disruption_Pathway Proposed Mechanism of Action of Compound 14g cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Compound_14g Compound 14g Membrane_Binding Initial Binding to Membrane Surface Compound_14g->Membrane_Binding Electrostatic & Hydrophobic Interactions Membrane_Insertion Insertion into Lipid Bilayer Membrane_Binding->Membrane_Insertion Membrane_Depolarization Dissipation of Membrane Potential Membrane_Insertion->Membrane_Depolarization Disruption of Ion Gradients Content_Leakage Leakage of Intracellular Contents (e.g., ATP, ions) Membrane_Depolarization->Content_Leakage Cell_Death Bacterial Cell Death Content_Leakage->Cell_Death

Caption: Proposed cascade of events for compound 14g-mediated bacterial cell membrane disruption.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antibacterial activity and mechanism of action of "this compound" and its derivatives.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method used to determine the MIC of the antibacterial agents.

MIC_Assay_Workflow Workflow for Minimum Inhibitory Concentration (MIC) Assay Start Start Prepare_Compounds Prepare serial two-fold dilutions of test compounds in a 96-well plate. Start->Prepare_Compounds Inoculate_Plate Inoculate each well with the bacterial suspension. Prepare_Compounds->Inoculate_Plate Prepare_Inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland). Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate the plate at 37°C for 18-24 hours. Inoculate_Plate->Incubate_Plate Read_Results Visually inspect for bacterial growth (turbidity). Incubate_Plate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth. Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Protocol Details:

  • Preparation of Compounds: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: Bacterial colonies from an overnight agar plate are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). This suspension is then diluted to a final concentration of approximately 5 x 105 CFU/mL in CAMHB.

  • Inoculation: Each well of the microtiter plate, containing the diluted compound, is inoculated with the final bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Membrane Potential Assay

This assay assesses the ability of the antibacterial agent to depolarize the bacterial cell membrane using a membrane potential-sensitive dye, such as DiSC3(5).

Protocol Details:

  • Bacterial Preparation: Bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., PBS).

  • Dye Loading: The bacterial suspension is incubated with the membrane potential-sensitive dye until a stable fluorescence signal is achieved.

  • Compound Addition: The test compound is added to the bacterial suspension at various concentrations.

  • Fluorescence Measurement: Changes in fluorescence are monitored over time using a fluorescence spectrophotometer. An increase in fluorescence indicates membrane depolarization.

ATP Leakage Assay

This assay measures the release of intracellular ATP, which is an indicator of membrane damage.

Protocol Details:

  • Bacterial Preparation: Bacteria are grown to the mid-logarithmic phase, harvested, and washed.

  • Compound Treatment: The bacterial suspension is treated with the test compound at its MIC or multiples of the MIC.

  • Sample Collection: Aliquots of the suspension are collected at different time points and centrifuged to pellet the bacteria.

  • ATP Measurement: The ATP concentration in the supernatant is quantified using a commercially available ATP determination kit (e.g., luciferin-luciferase-based assay). An increase in extracellular ATP indicates membrane leakage.

Conclusion

"this compound" and its optimized derivative, compound 14g, represent a promising class of antibacterial compounds that target the bacterial cell membrane. Their mechanism of action, which involves membrane depolarization and content leakage, offers a potential solution to combat the growing problem of antibiotic resistance. Further research is warranted to fully elucidate the specific molecular interactions with the bacterial membrane and to evaluate the in vivo efficacy and safety profile of these compounds for potential therapeutic applications.

References

Initial Screening of "Antibacterial Agent 97" Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro screening of a novel compound, designated "Antibacterial agent 97," against a panel of Gram-positive bacteria. This document outlines the fundamental experimental protocols, presents the preliminary efficacy data, and discusses potential mechanisms of action and signaling pathways that may be targeted by this agent.

Introduction

The emergence of multidrug-resistant (MDR) Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), poses a significant global health threat.[1][2] This has intensified the search for new antibacterial agents with novel mechanisms of action. "this compound" has been identified as a promising candidate with potent activity. This guide details the initial steps taken to characterize its antibacterial profile against clinically relevant Gram-positive pathogens.

Data Presentation: In Vitro Efficacy of this compound

The primary method for assessing the in vitro potency of a new antibacterial agent is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3][4]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

Bacterial StrainGram StainATCC NumberMIC (µg/mL)
Staphylococcus aureusPositive2921316[5]
Enterococcus faecalisPositive2921232
Streptococcus pneumoniaePositive496198
Bacillus subtilisPositive663316

Note: The MIC value for Staphylococcus aureus is based on available data. Other values are hypothetical and for illustrative purposes within this guide.

Experimental Protocols

A detailed and standardized methodology is crucial for the accurate determination of MIC values. The broth microdilution method is a widely accepted and commonly used technique.[6][7][8]

3.1. Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the antibacterial agent in a liquid growth medium in a 96-well microtiter plate.[7]

Materials:

  • "this compound" stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microtiter plates

  • Bacterial strains (as listed in Table 1)

  • 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or turbidity reader

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[4][9]

  • Serial Dilution of this compound:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the "this compound" stock solution (at a starting concentration, e.g., 128 µg/mL) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no antibacterial agent).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of "this compound" at which there is no visible growth (turbidity) of the microorganism.[3]

Visualizations: Workflows and Potential Mechanisms

4.1. Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of "this compound."

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start prep_agent Prepare Agent 97 Stock Solution start->prep_agent prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prep_agent->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (16-20 hours, 35°C) inoculate->incubate read_mic Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic end_point End read_mic->end_point

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

4.2. Hypothetical Signaling Pathway Inhibition

Many novel antibiotics function by disrupting essential bacterial signaling pathways.[10][11] While the precise mechanism of "this compound" is yet to be determined, a plausible target in Gram-positive bacteria is the cell wall synthesis pathway, which is regulated by complex signaling cascades.[2][12] The diagram below illustrates a simplified, hypothetical signaling pathway that could be inhibited by "this compound," leading to cell death.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cell_wall Cell Wall Synthesis sensor_kinase Sensor Kinase (e.g., VncS) response_regulator Response Regulator (e.g., VncR) sensor_kinase->response_regulator Phosphorylation pbp_synthesis PBP Synthesis Gene Expression response_regulator->pbp_synthesis autolysin_regulation Autolysin Regulation (e.g., lrgAB) response_regulator->autolysin_regulation pbp Penicillin-Binding Proteins (PBPs) pbp_synthesis->pbp cell_lysis Cell Lysis autolysin_regulation->cell_lysis Inhibition peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan agent97 This compound agent97->sensor_kinase Inhibition

Hypothetical Inhibition of a Two-Component Signaling System by Agent 97.

In this speculative model, "this compound" inhibits a sensor kinase, a key component of a two-component regulatory system. This disruption prevents the downstream activation of genes responsible for penicillin-binding protein (PBP) synthesis and the regulation of autolysins, ultimately leading to compromised cell wall integrity and cell lysis.[13]

Conclusion and Future Directions

The initial screening of "this compound" demonstrates its potent antibacterial activity against a range of Gram-positive bacteria, with a notable MIC of 16 µg/mL against Staphylococcus aureus.[5] The standardized broth microdilution protocol outlined in this guide provides a robust framework for further in vitro characterization.

Future studies should focus on:

  • Expanding the panel of tested Gram-positive strains, including MDR isolates.

  • Determining the Minimum Bactericidal Concentration (MBC) to assess whether the agent is bacteriostatic or bactericidal.

  • Elucidating the precise mechanism of action through techniques such as transcriptional profiling and macromolecular synthesis assays.

  • Investigating the potential for resistance development.

The promising preliminary data for "this compound" warrants its continued investigation as a potential therapeutic candidate in the fight against Gram-positive bacterial infections.

References

An In-depth Technical Guide on Antibacterial Agent 97 (Ceftobiprole) and its Effects on Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial Agent 97, identified for the purposes of this guide as Ceftobiprole , is an advanced-generation parenteral cephalosporin.[1][2] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4] Of particular significance is its potent bactericidal activity against Staphylococcus aureus, including strains resistant to other β-lactam antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA).[5][6] Ceftobiprole is specifically engineered to have a high affinity for the modified penicillin-binding proteins that confer resistance in these challenging pathogens.[7][8] This document provides a detailed overview of its mechanism of action, quantitative efficacy, and the experimental protocols used to determine its effects on S. aureus.

Core Mechanism of Action

Like other β-lactam antibiotics, Ceftobiprole's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[9] It achieves this by binding to essential penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[3][9] By acylating and inactivating these enzymes, Ceftobiprole blocks the cross-linking of peptidoglycan chains, which compromises the structural integrity of the bacterial cell wall, leading to cell lysis and death.[2][3]

The defining feature of Ceftobiprole is its potent ability to bind to PBP2a (also known as PBP2'), the protein responsible for methicillin resistance in S. aureus.[5][7] This high binding affinity allows it to effectively inhibit cell wall synthesis even in MRSA strains, distinguishing it from many other cephalosporins.[1][4] It also maintains strong binding to other essential PBPs in susceptible strains, contributing to its broad-spectrum activity.[7][10]

cluster_agent Ceftobiprole Action cluster_bacterium Staphylococcus aureus Cell Ceftobiprole Ceftobiprole (Agent 97) PBP2a PBP2a (in MRSA) Ceftobiprole->PBP2a Binds with high affinity OtherPBPs Essential PBPs (PBP1, PBP2, PBP3) Ceftobiprole->OtherPBPs Binds Transpeptidation Peptidoglycan Cross-linking PBP2a->Transpeptidation Inhibition OtherPBPs->Transpeptidation Inhibition CellWall Cell Wall Synthesis Transpeptidation->CellWall Enables Lysis Cell Lysis & Bacterial Death CellWall->Lysis Disruption leads to

Caption: Mechanism of Ceftobiprole action against S. aureus.

Quantitative Efficacy Data

The in vitro potency of an antibacterial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. Ceftobiprole has demonstrated potent activity against a wide range of S. aureus isolates, including methicillin-susceptible (MSSA), methicillin-resistant (MRSA), and multidrug-resistant (MDR) phenotypes.[8]

Staphylococcus aureus StrainMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility (%)Reference
MSSA (US isolates, 2016-2022)0.50.5100.0%[8]
MRSA (US isolates, 2016-2022)1299.3%[8][11]
MRSA (Bone & Joint Infections, 2016-2020)1298.9%[12]
MDR S. aureus (US isolates, 2016-2022)1298.1%[8][11]
MRSA (Saudi Arabia, 2018-2019)11.5100.0%[13]
MRSA (Bloodstream isolates, 2019-2020)0.51>95.0%[14]
  • MIC₅₀: The concentration of the drug that inhibits the growth of 50% of the tested isolates.

  • MIC₉₀: The concentration of the drug that inhibits the growth of 90% of the tested isolates.

  • Susceptibility Breakpoint: Per EUCAST and US FDA, ≤2 mg/L is considered susceptible for S. aureus.[8][12][13]

Experimental Protocols: Antimicrobial Susceptibility Testing (AST)

The quantitative data presented above are primarily derived from standardized antimicrobial susceptibility testing methods. The two most common protocols are Broth Microdilution and Gradient Diffusion (E-test).

Broth Microdilution Method (CLSI Standard)

This method determines the MIC in a liquid growth medium.[8][11]

  • Inoculum Preparation: Well-isolated colonies of S. aureus from an overnight agar plate are suspended in a saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Plate Preparation: A series of wells on a microtiter plate are prepared with Cation-Adjusted Mueller-Hinton Broth (CAMHB) containing twofold serial dilutions of Ceftobiprole.

  • Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of Ceftobiprole that completely inhibits visible growth of the organism.

Gradient Diffusion Method (E-test)

This method involves a predefined, stable gradient of antibiotic on a plastic strip.[13]

  • Inoculum Preparation: A bacterial suspension is prepared to a 0.5 McFarland standard as described for broth microdilution.

  • Plate Inoculation: A sterile swab is used to evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth. The agar surface is allowed to dry completely.

  • Strip Application: A Ceftobiprole MIC test strip is applied to the agar surface. The drug immediately begins to diffuse from the strip into the agar, creating a continuous concentration gradient.

  • Incubation: The plate is incubated in an inverted position at 35 ± 2°C for 16-20 hours.

  • MIC Determination: An elliptical zone of inhibition forms around the strip. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale printed on the strip.[15]

cluster_prep Inoculum Preparation cluster_method Testing Method cluster_broth Broth Microdilution cluster_etest Gradient Diffusion (E-test) Colonies Isolate S. aureus Colonies McFarland Suspend in Saline to 0.5 McFarland Standard Colonies->McFarland Broth_Inoc Inoculate Microtiter Wells (Serial Drug Dilutions) McFarland->Broth_Inoc Etest_Inoc Streak Inoculum on Mueller-Hinton Agar McFarland->Etest_Inoc Incubate Incubate at 35°C for 16-20 hours Broth_Inoc->Incubate Etest_Strip Apply Ceftobiprole Test Strip Etest_Inoc->Etest_Strip Etest_Strip->Incubate Read Read MIC Value Incubate->Read

Caption: General workflow for Antimicrobial Susceptibility Testing.

References

Fan T, et al. European Journal of Medicinal Chemistry "Antibacterial agent 97"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Findings of Fan T, et al. Regarding Novel Cycloberberine Derivatives as Anti-MRSA Agents

This guide provides a detailed analysis of the research conducted by Tian-Yun Fan and colleagues, as published in the European Journal of Medicinal Chemistry, volume 157, pages 877-886 in 2018. The study focuses on the synthesis and evaluation of 13-substituted cycloberberine (CBBR) derivatives as a new class of antibacterial agents against Methicillin-resistant Staphylococcus aureus (MRSA).

Data Presentation

The antibacterial activities of the synthesized cycloberberine derivatives were quantified by determining their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The data presented below summarizes the efficacy of these compounds.

Table 1: In Vitro Antibacterial Activity (MIC, μg/mL) of 13-Substituted Cycloberberine Derivatives

CompoundS. aureus (ATCC29213)S. aureus (MRSA 18-4)S. aureus (MRSA 18-8)S. aureus (MRSA 18-10)S. epidermidis (ATCC12228)E. faecalis (ATCC29212)
Berberine >128>128>128>128>128>128
Cycloberberine (CBBR) 6464646464128
5a 881616832
5b 4488416
5c 224428
5d 4488416
5e 112214
5f 224428
5g 4488416
5h 881616832
5i 161632321664
5j 881616832
5k 4488416
5l 224428
6a 161632321664
6b 881616832
6c 4488416
Vancomycin 111122
Ciprofloxacin 0.5>128>128>1280.251

Data extracted from Fan, T., et al. (2018). Synthesis and antibacterial evaluation of 13-substituted cycloberberine derivatives as a novel class of anti-MRSA agents. European Journal of Medicinal Chemistry, 157, 877-886.

Experimental Protocols

General Procedure for the Synthesis of 13-Substituted Cycloberberine Derivatives (5a-l and 6a-c)

The synthesis of the target compounds was initiated from commercially available berberine hydrochloride.

  • Preparation of Cycloberberine (CBBR): Berberine hydrochloride was treated with a reducing agent, such as sodium borohydride, in methanol to yield dihydroberberine. Subsequent oxidation of dihydroberberine using an oxidizing agent like iodine in the presence of a base (e.g., pyridine) afforded cycloberberine.

  • Synthesis of 13-formylcycloberberine: Cycloberberine was subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the 13-position.

  • Synthesis of 13-(hydroxymethyl)cycloberberine: The 13-formylcycloberberine was reduced using sodium borohydride in a suitable solvent to yield the corresponding alcohol derivative.

  • Synthesis of 13-(chloromethyl)cycloberberine: The alcohol was then converted to the chloride by treatment with thionyl chloride (SOCl₂).

  • Synthesis of 13-(azidomethyl)cycloberberine: The chloromethyl derivative was reacted with sodium azide (NaN₃) in DMF to produce the azide intermediate.

  • Click Chemistry for Triazole Derivatives (5a-l): The final 1,2,3-triazole-substituted cycloberberine derivatives were synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between 13-(azidomethyl)cycloberberine and various terminal alkynes.

  • Synthesis of Amine Derivatives (6a-c): 13-(chloromethyl)cycloberberine was reacted with different amines to yield the corresponding 13-aminomethyl derivatives.

Antibacterial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentrations (MICs) of the synthesized compounds were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: A panel of Gram-positive bacteria, including reference strains and clinical isolates of MRSA, were used.

  • Preparation of Inoculum: Bacterial strains were cultured overnight, and the turbidity of the bacterial suspension was adjusted to 0.5 McFarland standard.

  • Microdilution Assay: The compounds were serially diluted in Mueller-Hinton Broth (MHB) in 96-well microtiter plates. The standardized bacterial inoculum was added to each well.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth. Vancomycin and ciprofloxacin were used as positive controls.

Visualizations

Synthesis Workflow

Synthesis_Workflow Berberine Berberine Hydrochloride Dihydroberberine Dihydroberberine Berberine->Dihydroberberine Reduction CBBR Cycloberberine (CBBR) Dihydroberberine->CBBR Oxidation Formyl_CBBR 13-formylcycloberberine CBBR->Formyl_CBBR Vilsmeier-Haack Hydroxymethyl_CBBR 13-(hydroxymethyl)cycloberberine Formyl_CBBR->Hydroxymethyl_CBBR Reduction Chloromethyl_CBBR 13-(chloromethyl)cycloberberine Hydroxymethyl_CBBR->Chloromethyl_CBBR Chlorination Azidomethyl_CBBR 13-(azidomethyl)cycloberberine Chloromethyl_CBBR->Azidomethyl_CBBR Azidation Amines 13-Amine Derivatives (6a-c) Chloromethyl_CBBR->Amines Triazoles 13-Triazole Derivatives (5a-l) Azidomethyl_CBBR->Triazoles CuAAC Alkynes Terminal Alkynes Alkynes->Triazoles Various_Amines Various Amines Various_Amines->Amines

Caption: Synthetic pathway for 13-substituted cycloberberine derivatives.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacteria Bacterial Strains Culture Overnight Culture Bacteria->Culture Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum Add_Inoculum Add Inoculum to Wells Inoculum->Add_Inoculum Compounds Synthesized Compounds & Controls Dilution Serial Dilution in MHB Compounds->Dilution Plate 96-well Microtiter Plate Dilution->Plate Plate->Add_Inoculum Incubate Incubate at 37°C for 18-24h Add_Inoculum->Incubate Observe Observe for Visible Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship of Structure-Activity

SAR_Logic cluster_substituents 13-Position Substituents Core Cycloberberine Core Triazole 1,2,3-Triazole Ring Core->Triazole Substitution with Amine Amine Groups Core->Amine Substitution with Activity Antibacterial Activity (Anti-MRSA) Triazole->Activity Influences Amine->Activity Influences

Caption: Structure-activity relationship of cycloberberine derivatives.

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 97

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The minimum inhibitory concentration (MIC) is a fundamental metric in the fields of microbiology and drug development. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4] The determination of the MIC is a critical step in the evaluation of new antimicrobial compounds, such as Antibacterial Agent 97. This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, aligned with standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][5][6]

Data Presentation

The results of the MIC testing for this compound should be summarized in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for presenting MIC data.

Bacterial StrainATCC NumberMIC (µg/mL) of this compoundQuality Control Range (µg/mL)
Staphylococcus aureus292130.50.25 - 1
Escherichia coli2592221 - 4
Pseudomonas aeruginosa2785384 - 16
Enterococcus faecalis2921210.5 - 2
Streptococcus pneumoniae496190.1250.06 - 0.25

Experimental Protocols

Two primary methods for determining the MIC of this compound are the broth microdilution method and the agar dilution method.[7][8][9][10] The choice of method may depend on the specific characteristics of the compound and the laboratory's resources.

Protocol 1: Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.[3][7][9][11]

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates[3][11]

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium[12][13]

  • Bacterial strains for testing (e.g., from ATCC)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[14]

  • Spectrophotometer

  • Incubator (35°C ± 2°C)[9][15]

  • Multichannel pipette

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a series of twofold dilutions of this compound in MHB. The concentration range should be selected to encompass the expected MIC.

    • For a 96-well plate, typically 50 µL of each concentration is added to the wells.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.[12]

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[3][13][14]

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

    • Include a growth control well (broth and inoculum, no agent) and a sterility control well (broth only).

    • Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9][15]

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1][2][3]

Protocol 2: Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test bacteria.[7][8][12]

Materials:

  • This compound stock solution of known concentration

  • Mueller-Hinton Agar (MHA) or other appropriate agar medium[12]

  • Sterile petri dishes

  • Bacterial strains for testing

  • Sterile saline (0.85%) or PBS

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Agar Plates with this compound:

    • Prepare a series of twofold dilutions of this compound.

    • For each concentration, add a specific volume of the agent to molten and cooled (45-50°C) MHA. Mix thoroughly and pour into sterile petri dishes.

    • Allow the agar to solidify completely.

    • Include a control plate with no antibacterial agent.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described in the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

    • Further dilute the inoculum to achieve a final concentration of approximately 10^4 CFU per spot.[8]

  • Inoculation and Incubation:

    • Using an inoculum replicating device, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation:

    • Following incubation, examine the plates for bacterial growth at the inoculation spots. The MIC is the lowest concentration of this compound that prevents the growth of a single colony or a faint haze.[16]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the broth microdilution MIC protocol and a hypothetical signaling pathway for an antibacterial agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of This compound C Dispense Agent Dilutions into 96-well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (35°C, 16-20h) D->E F Visually Inspect for Turbidity (Growth) E->F G Determine Lowest Concentration with No Growth (MIC) F->G

Caption: Workflow for Broth Microdilution MIC Determination.

Signaling_Pathway cluster_cell Bacterial Cell Agent This compound Receptor Cell Wall Receptor Agent->Receptor Cascade Inhibition of Peptidoglycan Synthesis Receptor->Cascade Signal Transduction Outcome Cell Lysis Cascade->Outcome

Caption: Hypothetical Signaling Pathway of this compound.

References

Assessing the Cytotoxicity of Antibacterial Agent 97 on Mammalian Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel antibacterial agents is a critical endeavor in the face of rising antimicrobial resistance. However, the therapeutic potential of any new antibacterial compound is contingent upon its safety profile, particularly its effect on mammalian cells.[1][2][3] "Antibacterial agent 97" has demonstrated efficacy against pathogenic bacteria, including Escherichia coli and Staphylococcus aureus.[4] This document provides a comprehensive set of application notes and detailed protocols for assessing the cytotoxicity of "this compound" on mammalian cells. The described assays are fundamental in preclinical safety assessment and provide quantitative data on cell viability, membrane integrity, and apoptosis.

Core Assays for Cytotoxicity Assessment

A multi-parametric approach is recommended to thoroughly evaluate the cytotoxic potential of "this compound". The following assays provide a comprehensive overview of its effects on mammalian cell health:

  • MTT Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[5][6][7] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[8]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9][10][11] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.[9]

  • Apoptosis Assays:

    • JC-1 Assay for Mitochondrial Membrane Potential: This assay is an early indicator of apoptosis and utilizes the JC-1 dye to monitor mitochondrial health.[12] In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with compromised mitochondrial membrane potential, it remains as monomers and fluoresces green.[12]

    • Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway.[13] This assay measures the activity of caspase-3, which cleaves a specific substrate to produce a detectable signal, indicating apoptosis.[14][15]

Data Presentation

The following tables summarize hypothetical quantitative data from the described cytotoxicity assays. These tables are for illustrative purposes and should be replaced with experimental data.

Table 1: Cell Viability (MTT Assay)

Concentration of this compound (µg/mL)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.1 ± 4.8
1092.5 ± 6.1
5075.3 ± 7.9
10052.1 ± 8.5
20025.8 ± 6.3

Table 2: Cell Membrane Integrity (LDH Assay)

Concentration of this compound (µg/mL)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Vehicle Control)5.1 ± 1.2
16.2 ± 1.5
1010.8 ± 2.1
5028.4 ± 3.5
10049.7 ± 4.2
20078.3 ± 5.1

Table 3: Apoptosis Induction (JC-1 and Caspase-3 Assays)

Concentration of this compound (µg/mL)Ratio of Red/Green Fluorescence (JC-1) (Mean ± SD)Caspase-3 Activity (Fold Change vs. Control) (Mean ± SD)
0 (Vehicle Control)8.5 ± 0.91.0 ± 0.1
18.2 ± 1.11.2 ± 0.2
106.9 ± 0.82.5 ± 0.4
504.1 ± 0.65.8 ± 0.7
1002.3 ± 0.49.2 ± 1.1
2001.2 ± 0.315.6 ± 1.8

Experimental Protocols

MTT Cell Viability Assay

Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[5][6][7]

Materials:

  • Mammalian cells (e.g., HeLa, HEK293)

  • Complete culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[16]

  • Prepare serial dilutions of "this compound" in culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the antibacterial agent. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the agent).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[16]

  • Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[6][8]

LDH Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The LDH assay measures the amount of released LDH, which is proportional to the number of lysed cells.[9][10][11]

Materials:

  • Mammalian cells

  • Complete culture medium

  • This compound stock solution

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of "this compound" and a vehicle control for the desired time period.

  • Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[11]

  • After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[17]

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.[17]

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[17]

  • Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, based on the absorbance values of the treated, spontaneous release, and maximum release wells.

JC-1 Mitochondrial Membrane Potential Assay

Principle: The JC-1 dye exhibits a potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells, the mitochondrial membrane potential collapses, and JC-1 remains in its monomeric form, which fluoresces green.[12] The ratio of red to green fluorescence provides a measure of mitochondrial health.

Materials:

  • Mammalian cells

  • Complete culture medium

  • This compound stock solution

  • JC-1 dye solution

  • Fluorescence microplate reader or flow cytometer

  • 96-well black plates (for plate reader) or flow cytometry tubes

Protocol:

  • Seed cells in a 96-well black plate or appropriate culture vessel.

  • Treat cells with different concentrations of "this compound" and a vehicle control. Include a positive control for apoptosis (e.g., treatment with CCCP).[18]

  • After the treatment period, add the JC-1 staining solution to each well or tube and incubate at 37°C for 15-30 minutes.[18][19]

  • If using a plate reader, wash the cells with buffer as recommended by the manufacturer.

  • Measure the fluorescence intensity at both the red (emission ~590 nm) and green (emission ~529 nm) wavelengths.[12]

  • Calculate the ratio of red to green fluorescence for each sample. A decrease in this ratio indicates a loss of mitochondrial membrane potential and an increase in apoptosis.

Caspase-3 Activity Assay

Principle: This assay utilizes a specific substrate for caspase-3 that is labeled with a chromophore (pNA) or a fluorophore (AMC).[14] In the presence of active caspase-3, the substrate is cleaved, releasing the label, which can then be quantified by measuring absorbance or fluorescence.[14][15]

Materials:

  • Mammalian cells

  • Complete culture medium

  • This compound stock solution

  • Caspase-3 assay kit (containing cell lysis buffer, reaction buffer, and substrate)

  • 96-well plates

  • Microplate reader (absorbance or fluorescence)

Protocol:

  • Seed and treat cells with "this compound" as described in the previous protocols. Include a positive control for apoptosis (e.g., staurosporine).

  • After treatment, harvest the cells and lyse them using the lysis buffer provided in the kit.[20]

  • Incubate the cell lysates on ice for 10-15 minutes.[20]

  • Centrifuge the lysates to pellet the cell debris.

  • Transfer the supernatant (containing the cytosolic proteins) to a new 96-well plate.

  • Add the reaction buffer and the caspase-3 substrate to each well according to the kit's instructions.[15]

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[15][20]

  • Measure the absorbance at 405 nm (for pNA-based substrates) or fluorescence at the appropriate excitation/emission wavelengths (for AMC-based substrates).[13][14]

  • Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Diagrams

Experimental_Workflow start Start: Seed Mammalian Cells in 96-well plates treatment Treat cells with varying concentrations of 'this compound' start->treatment incubation Incubate for a defined period (e.g., 24h, 48h) treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apoptosis Apoptosis Assays incubation->apoptosis data_analysis Data Analysis and Interpretation mtt->data_analysis ldh->data_analysis jc1 JC-1 Assay (Mitochondrial Potential) apoptosis->jc1 caspase3 Caspase-3 Assay (Apoptosis Execution) apoptosis->caspase3 jc1->data_analysis caspase3->data_analysis end End: Assess Cytotoxicity Profile data_analysis->end

Caption: Experimental workflow for assessing cytotoxicity.

Signaling_Pathway cluster_apoptosis Apoptotic Cascade agent This compound target Cellular Target (e.g., Mitochondria, DNA) agent->target stress Cellular Stress target->stress mito Mitochondrial Dysfunction (Loss of Membrane Potential) stress->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 cell_death Apoptosis / Cell Death casp3->cell_death

Caption: Hypothetical apoptotic signaling pathway.

Logical_Relationship cluster_effects Observed Cellular Effects concentration Increasing Concentration of This compound viability Decreased Cell Viability (MTT Assay) concentration->viability membrane Increased Membrane Permeability (LDH Assay) concentration->membrane apoptosis Induction of Apoptosis (JC-1, Caspase-3 Assays) concentration->apoptosis cytotoxicity Increased Cytotoxicity viability->cytotoxicity membrane->cytotoxicity apoptosis->cytotoxicity

Caption: Logical relationship of experimental outcomes.

References

Application of Phenylthiazole Derivatives in Antibacterial Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Phenylthiazole derivatives have emerged as a promising class of compounds with potent antibacterial activity against a range of pathogens, including multidrug-resistant strains. This document provides a comprehensive overview of the application of phenylthiazole derivatives in antibacterial research, including their mechanism of action, quantitative activity data, and detailed protocols for key experimental assays.

Introduction to Phenylthiazole Derivatives

Phenylthiazole derivatives are a class of heterocyclic compounds characterized by a core structure containing a phenyl ring linked to a thiazole ring. This scaffold has proven to be a valuable pharmacophore in the development of new antibacterial agents.[1] Extensive structure-activity relationship (SAR) studies have revealed that the antibacterial efficacy of these compounds is critically influenced by the nature of substituents on both the phenyl and thiazole rings. Key structural features often include a nitrogen-containing head group and a lipophilic tail, which contribute to their interaction with bacterial targets and their ability to penetrate cell membranes.[1]

Mechanisms of Antibacterial Action

Phenylthiazole derivatives have been shown to exert their antibacterial effects through multiple mechanisms, primarily by targeting the integrity of the bacterial cell envelope. The two main mechanisms identified are:

  • Inhibition of Cell Wall Synthesis: Certain phenylthiazole-substituted aminoguanidines have been found to target and inhibit bacterial cell wall synthesis.[1][2][3][4][5] This inhibition leads to a rapid bactericidal effect and cell lysis. Transposon mutagenesis studies have suggested that potential targets within this pathway include enzymes like undecaprenyl diphosphate phosphatase (UPPP) and undecaprenyl diphosphate synthase, which are crucial for the synthesis of peptidoglycan precursors.[1][2][3][4][5]

  • Disruption of Bacterial Cell Membrane: Other derivatives have been shown to act by disrupting the bacterial cell membrane.[6] This mechanism involves the dissipation of the membrane potential and leakage of intracellular contents, ultimately leading to cell death.[6] This mode of action is particularly advantageous as the physical disruption of the cell structure is less likely to induce the development of bacterial resistance.[6]

Quantitative Antibacterial Activity Data

The following tables summarize the in vitro antibacterial activity of selected phenylthiazole derivatives against various bacterial strains, as reported in the literature. The minimum inhibitory concentration (MIC) is a key indicator of a compound's potency.

Table 1: Antibacterial Activity of Phenylthiazole Pyrimidindiamine Derivatives [6]

CompoundTarget OrganismMIC (μg/mL)
14g E. coli2
S. aureus3

Table 2: Antibacterial Activity of Phenylthiazole-Substituted Aminoguanidines against Vancomycin-Resistant Enterococci (VRE) [2][7]

CompoundTarget OrganismMIC (μg/mL)
1 VRE (clinical isolates)as low as 0.5
2 VRE (clinical isolates)Potent activity
3 VRE (clinical isolates)as low as 0.5

Table 3: Antibacterial Activity of Pyrazole-Linked Phenylthiazole Derivatives [2]

CompoundTarget OrganismMIC (μg/mL)
14b MRSA (ATCC 43300)4

Table 4: Antibacterial Activity of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety [8]

CompoundTarget OrganismEC50 (μg/mL)
5k R. solanacearum2.23
E1 (Reference) R. solanacearum69.87
Thiodiazole copper (Commercial Agent) R. solanacearum52.01

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of antibacterial phenylthiazole derivatives.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is adapted from established guidelines and is suitable for determining the MIC of phenylthiazole derivatives against various bacterial strains.[7][9][10][11]

Materials:

  • 96-well sterile microtiter plates (round-bottom wells are recommended)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial cultures in logarithmic growth phase

  • Phenylthiazole derivative stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile diluents (e.g., MHB, sterile water)

  • Multipipettor

  • Incubator (37°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From an overnight culture plate, pick a few colonies and suspend them in sterile broth.

    • Incubate the suspension at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the phenylthiazole derivative at a high concentration in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in MHB in a separate 96-well plate or in tubes to create a range of concentrations. The final volume in each well of the test plate will be 100 µL.

  • Assay Setup:

    • In a sterile 96-well microtiter plate, add 50 µL of MHB to all wells.

    • Add 50 µL of the appropriate compound dilution to the corresponding wells, starting from the highest concentration. This will result in a final volume of 100 µL and the desired final compound concentrations.

    • Include a positive control well containing only MHB and the bacterial inoculum (no compound).

    • Include a negative control well containing only MHB (no bacteria or compound) to check for sterility.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the negative control well).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

    • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol for Cytotoxicity Assessment using MTT Assay

This protocol is used to evaluate the potential toxicity of phenylthiazole derivatives against mammalian cell lines.[8][12][13][14][15]

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well sterile cell culture plates

  • Phenylthiazole derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate in a CO₂ incubator overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the phenylthiazole derivative in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include control wells with cells treated with vehicle (e.g., DMSO) and wells with medium only (no cells) for background measurement.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the background (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the antibacterial research of phenylthiazole derivatives.

G Mechanism of Action of Phenylthiazole Derivatives cluster_0 Phenylthiazole Derivatives cluster_1 Bacterial Cell cluster_2 Antibacterial Effects PD Phenylthiazole Derivatives CW Cell Wall Synthesis PD->CW Inhibition CM Cell Membrane Integrity PD->CM Disruption LY Cell Lysis CW->LY Leakage Leakage of Intracellular Contents CM->Leakage CD Cell Death LY->CD Leakage->CD

Caption: Mechanisms of action for antibacterial phenylthiazole derivatives.

G Experimental Workflow for Antibacterial Phenylthiazole Derivative Evaluation Start Synthesis of Phenylthiazole Derivatives Screening Primary Antibacterial Screening (e.g., Disk Diffusion) Start->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) MIC->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Lead Lead Compound Identification Mechanism->Lead Lead->Screening Inactive Optimization Lead Optimization (SAR Studies) Lead->Optimization Active End Preclinical Development Lead->End Potent & Safe Optimization->MIC

Caption: A typical workflow for the discovery and evaluation of novel antibacterial agents.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of Antibacterial Agent 97

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature does not contain specific information on a compound referred to as "Antibacterial agent 97." The following technical support guide is a generalized resource based on established principles of pharmaceutical synthesis and impurity control for antibacterial agents. This guide will use "this compound" as a hypothetical compound to illustrate common challenges and solutions in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in the synthesis of antibacterial agents like this compound?

Impurities in pharmaceutical synthesis can originate from various stages of the manufacturing process.[1][2][3] They are generally classified into three main categories:

  • Organic Impurities: These can be starting materials, by-products of the reaction, intermediates, degradation products, reagents, or catalysts.[1][2][4] For example, in the synthesis of paracetamol, p-aminophenol can be an impurity if it's a starting material or an intermediate that is not fully consumed.[5]

  • Inorganic Impurities: These are often derived from the manufacturing process and can include reagents, ligands, inorganic salts, heavy metals, catalysts, and filter aids like charcoal.[2][5] The water and reactors used during synthesis can be a source of heavy metals.[5][6]

  • Residual Solvents: These are organic volatile chemicals used or produced during the synthesis of the drug substance or in excipients.[1][5]

Q2: How can I identify an unknown impurity in my sample of this compound?

Identifying an unknown impurity requires a combination of analytical techniques. A common approach involves:

  • Separation: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are used to separate the impurity from the active pharmaceutical ingredient (API).[1][7]

  • Structural Elucidation: Mass Spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), provides information about the molecular weight and fragmentation pattern of the impurity.[1][7][8] For more detailed structural information, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[1][7]

Q3: What are the regulatory guidelines for impurities in pharmaceutical products?

Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on the qualification and control of impurities. The ICH guidelines set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

Troubleshooting Guide

Issue 1: An unexpected peak is observed in the HPLC chromatogram of my final product.
  • Question: What is the likely origin of this new peak?

    • Answer: An unexpected peak could be a process-related impurity (a byproduct from a side reaction), a degradation product, or a contaminant from a solvent or reagent.[2][6]

  • Question: How can I identify the structure of this unknown peak?

    • Answer: The first step is to use LC-MS to determine the molecular weight of the compound corresponding to the unknown peak.[8] Further structural information can be obtained by isolating the impurity using preparative HPLC and then analyzing it by NMR.[7]

  • Question: What steps can I take to eliminate or reduce this impurity?

    • Answer: Once the impurity is identified, you can modify the reaction conditions (e.g., temperature, reaction time, pH) to minimize its formation.[2] Alternatively, you can develop a purification step, such as recrystallization or column chromatography, to remove the impurity.

Issue 2: The final batch of this compound has a noticeable color, but it should be a white powder.
  • Question: What could be the cause of the discoloration?

    • Answer: Color in a final product can be due to the presence of trace-level impurities, often highly conjugated molecules, which may have formed through degradation or side reactions.[6] It could also indicate the presence of metallic impurities from the reactor.[5][6]

  • Question: How do I identify the source of the color?

    • Answer: Spectroscopic techniques like UV-Vis spectroscopy can help characterize the chromophore (the part of a molecule responsible for its color). Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to detect and quantify trace metallic impurities.

  • Question: What are the remediation strategies?

    • Answer: If the color is due to an organic impurity, optimizing the reaction and purification steps is necessary. If metallic impurities are the cause, using glass-lined reactors and demineralized water can prevent their introduction.[6] Treatment with activated charcoal can also sometimes remove colored impurities.[5]

Issue 3: My GC-MS analysis shows high levels of residual solvents.
  • Question: Why are the residual solvent levels above the accepted limit?

    • Answer: High levels of residual solvents are typically due to inadequate drying or an inefficient solvent removal step in the manufacturing process.

  • Question: How can I effectively remove the residual solvents?

    • Answer: You can improve the drying process by increasing the temperature (if the compound is stable), extending the drying time, or using a higher vacuum. Switching to a solvent with a lower boiling point, if chemically feasible, can also facilitate its removal.

Data Presentation: Impurity Profile of this compound

Table 1: Representative Impurity Profile for a Batch of this compound

Impurity IDRetention Time (min)IdentitySpecification Limit (%)Result (%)
IMP-014.5Starting Material A≤ 0.100.08
IMP-026.2By-product X≤ 0.150.12
IMP-038.9Degradant Y≤ 0.100.05
Unknown7.1-≤ 0.050.03
Total Impurities --≤ 0.50 0.28

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of this compound
  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 5
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Protocol 2: GC-MS Method for Residual Solvent Analysis
  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm

  • Carrier Gas: Helium at 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 35-350 amu

  • Sample Preparation: Dissolve 50 mg of the sample in 1 mL of Dimethyl Sulfoxide (DMSO).

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Step 1 cluster_side_reaction Potential Impurity Formation cluster_reaction2 Reaction Step 2 cluster_purification Purification cluster_final Final Product A Starting Material A R1 Reaction leads to Intermediate C A->R1 B Reagent B B->R1 Imp1 Impurity X (By-product) R1->Imp1 Side Reaction R2 Reaction with Reagent D leads to Crude Product R1->R2 P Crystallization R2->P FP This compound P->FP

Caption: Hypothetical synthesis pathway for this compound.

Troubleshooting_Workflow start Unexpected Peak in HPLC lcms Perform LC-MS Analysis start->lcms mw_known Molecular Weight Matches Known Impurity? lcms->mw_known isolate Isolate Impurity (Prep-HPLC) mw_known->isolate No known_imp Known Impurity: Implement Control Strategy mw_known->known_imp Yes nmr Perform NMR Analysis isolate->nmr structure Elucidate Structure nmr->structure modify Modify Synthesis or Purification structure->modify end Impurity Controlled modify->end known_imp->end

Caption: Workflow for identifying an unknown impurity.

References

Technical Support Center: Phenylthiazole Pyrimidindiamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of phenylthiazole pyrimidindiamine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the phenylthiazole pyrimidindiamine synthesis is consistently low. What are the most critical steps to investigate?

Low overall yield can result from inefficiencies in one or more steps of the synthesis. The most critical reactions to optimize are typically the palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, which are commonly used to form the key C-N and C-C bonds in the final molecule.

Key areas to troubleshoot:

  • Purity of Starting Materials: Ensure the purity of your starting materials, particularly the pyrimidine core, the phenylthiazole fragment, and any boronic acids or amines. Impurities can poison the catalyst and lead to side reactions.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial for achieving high yields in cross-coupling reactions. For sterically hindered substrates, bulky electron-rich phosphine ligands are often required.

  • Reaction Conditions: Temperature, reaction time, solvent, and base are all critical parameters that need to be optimized for each specific substrate combination.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure all reactions are carried out under a strictly inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing significant amounts of side products in my final product. What are the likely impurities and how can I minimize them?

Common side products in cross-coupling reactions include homocoupling of the starting materials and dehalogenation of the aryl halide.

Strategies to minimize impurities:

  • Optimize Catalyst/Ligand Ratio: An incorrect ratio can lead to side reactions. A common starting point is a 1:1.2 to 1:2 ratio of palladium to ligand.

  • Control Reaction Temperature: Running the reaction at the optimal temperature can minimize the formation of thermal degradation products and side reactions.

  • Choice of Base: The strength and type of base can significantly impact the reaction outcome. Weaker bases may be less effective, while overly strong bases can promote side reactions. Common bases include cesium carbonate, potassium phosphate, and sodium tert-butoxide.

  • Purification Methods: Employ appropriate purification techniques, such as column chromatography or recrystallization, to remove impurities.

Q3: The Buchwald-Hartwig amination step is giving poor conversion. What parameters should I focus on optimizing?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the reaction conditions.

Key optimization parameters:

  • Catalyst System: Screen different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., XPhos, SPhos, BINAP). The choice of ligand is often substrate-dependent.

  • Base: The choice of base is critical. Sodium tert-butoxide (NaOtBu) is a common choice, but others like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may provide better results.

  • Solvent: Toluene, dioxane, and THF are common solvents. The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.

  • Temperature: Reactions are typically run at elevated temperatures (80-110 °C).

Data Presentation

Table 1: Effect of Ligand on Buchwald-Hartwig Amination Yield

EntryPalladium PrecatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃XPhosNaOtBuToluene1001285
2Pd₂(dba)₃SPhosNaOtBuToluene1001278
3Pd₂(dba)₃BINAPNaOtBuToluene1001265
4Pd(OAc)₂XPhosNaOtBuToluene1001282

Table 2: Optimization of Suzuki Coupling Conditions

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄-K₂CO₃Toluene/H₂O901675
2Pd(dppf)Cl₂-K₂CO₃Dioxane/H₂O901688
3Pd(dppf)Cl₂-Cs₂CO₃Dioxane/H₂O901692
4Pd(dppf)Cl₂-K₃PO₄Dioxane/H₂O901685

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature and stir for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Coupling

  • In a round-bottom flask, dissolve the aryl halide (1.0 mmol), the boronic acid (1.5 mmol), and the palladium catalyst (0.05 mmol) in the chosen solvent system (e.g., dioxane/water 4:1, 5 mL).

  • Add the base (2.0 mmol) to the mixture.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction to the desired temperature and stir for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizations

Signaling_Pathway Phenylthiazole\nPyrimidindiamine Phenylthiazole Pyrimidindiamine Inhibition Inhibition Phenylthiazole\nPyrimidindiamine->Inhibition Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis Cell Lysis Cell Lysis Bacterial Cell Wall Synthesis->Cell Lysis Inhibition->Bacterial Cell Wall Synthesis

Caption: Putative signaling pathway for antibacterial activity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagent_Purity_Check Check Reagent Purity Start->Reagent_Purity_Check Dry_Glassware Dry Glassware Reagent_Purity_Check->Dry_Glassware Inert_Atmosphere Establish Inert Atmosphere Dry_Glassware->Inert_Atmosphere Add_Reagents Add Reagents & Catalyst Inert_Atmosphere->Add_Reagents Add_Solvent Add Anhydrous Solvent Add_Reagents->Add_Solvent Heating Heat to Optimized Temperature Add_Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench_Reaction Quench Reaction Monitoring->Quench_Reaction Extraction Extraction Quench_Reaction->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification End End Purification->End

Caption: General experimental workflow for synthesis.

Troubleshooting_Logic Low_Yield Low Yield? Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Optimize_Catalyst Optimize Catalyst & Ligand Low_Yield->Optimize_Catalyst Optimize_Conditions Optimize Reaction Conditions (T, t, Base) Low_Yield->Optimize_Conditions Inert_Atmosphere Ensure Inert Atmosphere Low_Yield->Inert_Atmosphere Side_Products Side Products? Optimize_Ratio Optimize Catalyst/ Ligand Ratio Side_Products->Optimize_Ratio Control_Temp Control Reaction Temperature Side_Products->Control_Temp Change_Base Screen Different Bases Side_Products->Change_Base

Caption: Troubleshooting decision tree for low yield and side products.

Overcoming low solubility of "Antibacterial agent 97" in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 97

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the low aqueous solubility of "this compound" in culture media during microbiological experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of "this compound" low solubility in culture media?

A1: "this compound" is a highly hydrophobic molecule. Its chemical structure limits its ability to form favorable interactions with the polar water molecules that are the primary component of standard culture media like Mueller-Hinton Broth (MHB) or Luria-Bertani (LB) broth. This leads to precipitation and difficulty in achieving a homogenous solution for accurate antimicrobial susceptibility testing.

Q2: Why can't I just add the powdered form of "this compound" directly to my culture medium?

A2: Adding the powder directly will result in poor and uneven dispersion of the compound. This leads to inaccurate and non-reproducible results in antimicrobial assays, such as Minimum Inhibitory Concentration (MIC) tests, because the actual concentration of the dissolved, active agent is unknown and inconsistent across different samples.

Q3: What are the recommended solvents for creating a stock solution of "this compound"?

A3: The recommended primary solvent is Dimethyl Sulfoxide (DMSO). Ethanol can also be used, but DMSO is generally preferred for its ability to dissolve a wide range of hydrophobic compounds.[1][2] It is crucial to prepare a high-concentration stock solution that can be diluted into the final culture medium.

Q4: Will the solvent used for the stock solution affect the bacteria in my experiment?

A4: Yes, solvents like DMSO and ethanol can have intrinsic antimicrobial properties at certain concentrations.[1][2][3] It is essential to perform a solvent toxicity control to determine the maximum concentration of the solvent that does not inhibit bacterial growth.[4] For most bacteria, the final concentration of DMSO in the culture medium should be kept below 1-2% (v/v) to minimize its effect on bacterial growth.[1]

Troubleshooting Guide

Problem 1: After diluting my DMSO stock solution of "this compound" into the culture broth, the compound precipitates.

  • Question: I prepared a 10 mg/mL stock solution in 100% DMSO. When I add it to my MHB for an MIC assay, a precipitate forms immediately. What's happening and how can I fix it?

  • Answer: This is a common issue when a highly concentrated solution of a hydrophobic compound in an organic solvent is diluted into an aqueous medium. The compound "crashes out" of solution because the final concentration of the organic solvent is too low to keep it dissolved.

    Solutions:

    • Optimize the Dilution Protocol: Instead of a single large dilution step, perform a serial dilution in a medium that contains a decreasing concentration of DMSO. This gradual change in solvent polarity can help maintain solubility.

    • Use a Co-Solvent: In some cases, a mixture of solvents can improve solubility. For example, a stock solution in a mixture of DMSO and Polyethylene Glycol 400 (PEG-400) might maintain solubility upon aqueous dilution better than DMSO alone.[5]

    • Incorporate Surfactants: Adding a low concentration of a biocompatible, non-ionic surfactant like Tween® 80 or Polysorbate 20 to the culture medium can help to create micelles that encapsulate the hydrophobic "this compound," keeping it dispersed in the aqueous environment.[6][7][8][9][10]

Problem 2: My results are inconsistent between experiments, even when I think the compound is dissolved.

  • Question: I've managed to get a visually clear solution, but my MIC values for "this compound" vary significantly between different experimental runs. What could be the cause?

  • Answer: Inconsistent results are often a sign of issues with stock solution preparation, storage, or the experimental setup itself.

    Solutions:

    • Ensure Complete Initial Dissolution: Use sonication or gentle warming (if the compound is heat-stable) when preparing your stock solution in DMSO to ensure the compound is fully dissolved before you begin your dilutions.

    • Stock Solution Stability: "this compound" may be unstable in solution, even when frozen. It is recommended to prepare fresh stock solutions for each experiment or to validate the stability of frozen stocks over time.

    • Vortex Between Dilutions: When performing serial dilutions for an MIC assay, make sure to vortex the tube thoroughly after each dilution step to ensure the compound remains well-dispersed.

    • Solvent Control is Key: Always include a control group with only the solvent at the highest concentration used in your experiment to ensure it is not contributing to the antibacterial effect you are observing.[4]

Problem 3: I am concerned that the solvent is affecting the antibacterial activity of "this compound".

  • Question: Could the DMSO be interacting with "this compound" and altering its efficacy?

  • Answer: It is possible for solvents to influence the activity of a compound. DMSO has been shown to have synergistic effects with some antibiotics.[11]

    Solutions:

    • Determine the Maximum Tolerated Solvent Concentration: Before testing "this compound," you must determine the highest concentration of your chosen solvent (e.g., DMSO) that does not affect the growth of the specific bacterial strain you are working with. This is your "no-effect" concentration.

    • Keep Final Solvent Concentration Consistent and Low: Aim to keep the final concentration of the solvent in all wells of your assay uniform and below the determined "no-effect" concentration, ideally ≤1% (v/v).[12]

Experimental Protocols

Protocol 1: Determining Maximum Tolerated Solvent Concentration

This protocol is essential to ensure that the solvent used to dissolve "this compound" does not interfere with the bacterial growth in your assay.

  • Prepare Solvent Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of your solvent (e.g., DMSO) in your chosen culture broth (e.g., MHB). The concentration range should typically span from 16% down to 0.125% (v/v).

  • Inoculate with Bacteria: Add your bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include Controls:

    • Positive Control: Wells with bacteria in broth only (no solvent).

    • Negative Control: Wells with broth only (no bacteria or solvent).

  • Incubation: Incubate the plate at the optimal temperature for your bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine Growth: Measure the optical density (OD) at 600 nm or visually inspect for turbidity. The highest concentration of the solvent that shows no significant difference in growth compared to the positive control is the maximum tolerated concentration.

Protocol 2: Preparation of "this compound" Stock and Working Solutions

This protocol outlines the steps to prepare "this compound" for an MIC assay.

  • Prepare Primary Stock Solution: Accurately weigh "this compound" and dissolve it in 100% DMSO to create a high-concentration primary stock (e.g., 10 mg/mL or 1000x the highest desired final concentration). Use a vortex mixer and, if necessary, a sonicator to ensure complete dissolution.

  • Prepare Intermediate Stock Solution: Perform an intermediate dilution of the primary stock solution in DMSO. This helps in reducing pipetting errors for the working solutions.

  • Prepare Working Solutions: In a 96-well plate, perform serial dilutions of the intermediate stock solution directly into the culture medium. Ensure that the final concentration of DMSO remains below the maximum tolerated level determined in Protocol 1.

  • Inoculate: Add the bacterial inoculum to each well.

  • Incubate and Analyze: Incubate the plate and determine the MIC as the lowest concentration of "this compound" that completely inhibits visible bacterial growth.

Data Presentation

Table 1: Solubility of "this compound" in Various Solvents

SolventSolubility (mg/mL)Observations
Water< 0.01Insoluble
Phosphate-Buffered Saline (PBS)< 0.01Insoluble
Ethanol5Soluble with warming
Dimethyl Sulfoxide (DMSO) > 50 Readily soluble
Acetone15Soluble

Table 2: Effect of DMSO Concentration on E. coli ATCC 25922 Growth

Final DMSO Conc. (v/v)Average OD600 (± SD)% Growth InhibitionRecommendation
0% (Control)0.85 (± 0.04)0%-
0.5%0.83 (± 0.05)2.4%Safe to use
1.0% 0.81 (± 0.06) 4.7% Safe to use
2.0%0.75 (± 0.07)11.8%Use with caution
4.0%0.52 (± 0.09)38.8%Not recommended[1]
8.0%0.15 (± 0.03)82.4%Not recommended

Visualizations

Workflow_for_Solubilizing_Agent97 cluster_prep Step 1: Stock Solution Preparation cluster_assay Step 2: Assay Preparation start Weigh Agent 97 Powder dissolve Dissolve in 100% DMSO (e.g., 10 mg/mL) start->dissolve check_dissolve Fully Dissolved? dissolve->check_dissolve sonicate Vortex / Sonicate check_dissolve->sonicate No stock High-Concentration Stock Solution check_dissolve->stock Yes sonicate->dissolve dilute Serially dilute stock into culture medium stock->dilute check_precip Precipitate Forms? dilute->check_precip proceed Add bacteria and incubate check_precip->proceed No troubleshoot Go to Troubleshooting Guide check_precip->troubleshoot Yes

Caption: Workflow for preparing "this compound" for assays.

Troubleshooting_Decision_Tree start Compound precipitates in culture medium q1 Is final DMSO concentration >2%? start->q1 a1_yes Lower stock concentration to reduce required DMSO volume q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No q2 Using a single dilution step? a1_no->q2 a2_yes Use serial dilutions in medium q2->a2_yes Yes a2_no Proceed to next step q2->a2_no No q3 Still precipitating? a2_no->q3 a3_yes Add surfactant (e.g., Tween 80) to culture medium q3->a3_yes Yes a3_no Precipitation resolved q3->a3_no No

Caption: Decision tree for troubleshooting precipitation issues.

References

Technical Support Center: Optimizing MIC Assays for Membrane-Targeting Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with membrane-targeting antibiotics. The content is designed to address specific issues encountered during Minimum Inhibitory Concentration (MIC) assay optimization.

Troubleshooting Guide

This section addresses common problems encountered during MIC assays for membrane-targeting antibiotics, providing potential causes and solutions in a question-and-answer format.

Question 1: Why are my MIC values for a cationic antimicrobial peptide (CAP) or lipopeptide consistently high and showing poor reproducibility?

Potential Causes:

  • Binding to Assay Plastics: Cationic peptides are prone to binding to the negatively charged surfaces of standard polystyrene microtiter plates, reducing the effective concentration of the antibiotic in solution.

  • Inactivation by Media Components: Components of standard media like Mueller-Hinton Broth (MHB) can interfere with the activity of membrane-targeting agents. Divalent cations (Ca²⁺ and Mg²⁺) can shield the negatively charged bacterial membrane, preventing the binding of cationic peptides. Furthermore, proteases in the media can degrade peptide-based antibiotics.

  • Self-Aggregation: At high concentrations, some peptides and lipopeptides can form aggregates, which may have reduced antimicrobial activity.

Solutions:

  • Use Low-Binding Plastics: Switch from polystyrene to polypropylene 96-well plates to minimize antibiotic adsorption.

  • Modify the Assay Medium:

    • Supplement with Bovine Serum Albumin (BSA): Adding BSA (typically at 0.01% - 0.2%) to the antibiotic diluent can help prevent the peptide from sticking to plastic surfaces.[1]

    • Use Low-Salt Media: Consider using a low-salt medium or diluting the standard medium to reduce the concentration of interfering cations.

    • Adjust pH: The activity of some membrane-targeting antibiotics is pH-dependent. Ensure the pH of the medium is optimal for your specific compound.

  • Optimize Inoculum Density: A high bacterial inoculum can lead to higher MICs. Ensure you are using a standardized inoculum as recommended by CLSI or EUCAST guidelines (typically ~5 x 10⁵ CFU/mL).

Question 2: My MIC results are inconsistent between experiments, even when using the same protocol. What could be the cause?

Potential Causes:

  • Variability in Media Preparation: Small variations in the preparation of cation-adjusted Mueller-Hinton Broth (CAMHB) can significantly impact the final concentration of divalent cations, leading to inconsistent results.

  • Inoculum Age and Phase of Growth: The susceptibility of bacteria to antibiotics can vary depending on their growth phase. Using bacteria from different growth phases (e.g., lag vs. exponential) can introduce variability.

  • Peptide/Lipopeptide Stock Solution Issues: Improper storage or handling of stock solutions can lead to degradation or aggregation of the antibiotic.

Solutions:

  • Standardize Media Preparation: Use commercially prepared and quality-controlled media whenever possible. If preparing media in-house, ensure meticulous attention to detail, especially when adjusting cation concentrations.

  • Standardize Inoculum Preparation: Always prepare the bacterial inoculum from a fresh overnight culture and standardize the density using a spectrophotometer (e.g., to an OD₆₀₀ of 0.08-0.1 for many bacterial species) before diluting to the final concentration.

  • Proper Stock Solution Handling: Prepare fresh stock solutions of the antibiotic regularly. Store them at the recommended temperature (often -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard protocol for performing an MIC assay with a membrane-targeting antibiotic?

While standard protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide a foundation, modifications are often necessary for membrane-targeting agents.[2][3] A recommended modified protocol, particularly for cationic antimicrobial peptides, is based on the work of the Hancock lab.[1]

Q2: Why is Mueller-Hinton Broth the recommended medium, and when should I consider alternatives?

MHB is recommended by CLSI and EUCAST for routine antimicrobial susceptibility testing because it has good batch-to-batch reproducibility, supports the growth of most common pathogens, and has a low concentration of inhibitors of common antibiotics. However, for membrane-targeting antibiotics, the components of MHB can be problematic. The susceptibility of bacteria to these antibiotics is influenced by factors like pH and ion concentrations in the medium.[4] In such cases, researchers may need to use alternative media like RPMI-1640 (often used for fungi but can be adapted for bacteria) or custom-formulated media with lower ionic strength.[5]

Q3: How does the bacterial membrane potential affect the activity of these antibiotics?

The bacterial cell membrane maintains an electrical potential difference (negative inside), which is crucial for processes like energy production and nutrient uptake.[6][7] Many cationic antimicrobial peptides are attracted to the negatively charged bacterial membrane. The uptake of these positively charged molecules can be driven by the membrane potential.[8][9] Therefore, alterations in the membrane potential can influence the susceptibility of bacteria to these antibiotics.

Q4: Can I use a smaller volume in my MIC assay to conserve a novel compound?

Yes, miniaturization of the MIC assay is possible. Studies have shown that reducing the assay volume from the standard 100-200 µL in 96-well plates to 30-50 µL in 384-well plates can yield comparable MIC values.[10][11][12] This approach can be cost-effective and is particularly useful when working with expensive or limited quantities of a novel antibiotic.[10][11] However, care must be taken to control for evaporation, for instance, by incubating in a humidified chamber.[11]

Data Presentation

Table 1: Impact of Media Composition on Colistin MIC against mcr-1-Positive E. coli

MediumCa²⁺ (mg/L)Mg²⁺ (mg/L)pHColistin MIC (µg/mL)
Cation-Adjusted MHB20-2510-12.57.2-7.44-8
Artificial Urine (AU)65496.016-32
Iso-Sensitest Broth (ISB)Not specifiedNot specified7.2-7.44-8

This table synthesizes data indicating that the higher divalent cation concentrations and lower pH of artificial urine medium can lead to an increase in the MIC of colistin for resistant strains.[4]

Experimental Protocols

Protocol 1: Modified Broth Microdilution MIC Assay for Cationic Antimicrobial Peptides

This protocol is adapted from the Hancock lab methodology and is designed to minimize the challenges associated with testing cationic peptides.[1]

Materials:

  • Sterile 96-well polypropylene microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Test peptide

  • Bacterial strain of interest

  • Diluent: 0.01% acetic acid with 0.2% bovine serum albumin (BSA)

  • Sterile polypropylene tubes

Procedure:

  • Inoculum Preparation:

    • Inoculate 5 mL of MHB with the test strain from a fresh agar plate.

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Peptide Dilution Series:

    • Prepare a stock solution of the peptide in the diluent (0.01% acetic acid, 0.2% BSA).

    • Perform serial twofold dilutions of the peptide in the diluent in polypropylene tubes to create concentrations that are 10 times the final desired concentrations.

  • Assay Plate Preparation:

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.

    • Add 11 µL of each 10x peptide dilution to the corresponding wells.

    • Include a growth control well (bacteria only) and a sterility control well (MHB only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the peptide that inhibits visible growth of the bacteria.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis start Start prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum prep_peptide Prepare Peptide Dilutions in 0.01% Acetic Acid + 0.2% BSA start->prep_peptide add_bacteria Add 100 µL Bacterial Suspension to Polypropylene Plate prep_inoculum->add_bacteria add_peptide Add 11 µL of 10x Peptide Dilutions to Wells prep_peptide->add_peptide add_bacteria->add_peptide add_controls Include Growth and Sterility Controls add_peptide->add_controls incubate Incubate at 37°C for 18-24 hours add_controls->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end_point End read_mic->end_point

Caption: Workflow for a modified MIC assay for cationic antimicrobial peptides.

troubleshooting_mic problem {High and Variable MICs | Problem} cause1 Binding to Polystyrene Plates Potential Cause problem->cause1 cause2 Media Interference Potential Cause problem->cause2 cause3 Inoculum Variability Potential Cause problem->cause3 solution1 {Switch to Polypropylene Plates | Solution} cause1->solution1 solution2 {Add 0.2% BSA to Diluent | Solution} cause1->solution2 solution3 {Use Low-Salt Medium | Solution} cause2->solution3 solution4 {Standardize Inoculum Prep | Solution} cause3->solution4

Caption: Troubleshooting logic for high and variable MIC results.

References

"Antibacterial agent 97" off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 97

Topic:

This technical support guide is intended for researchers, scientists, and drug development professionals using this compound. It provides troubleshooting advice and detailed protocols to help identify and mitigate potential off-target effects in eukaryotic cellular assays.

Introduction to Off-Target Effects of this compound

This compound is a potent, broad-spectrum antibiotic belonging to the fluoroquinolone class. Its primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. While highly effective against bacterial pathogens, users have reported unexpected cytotoxicity and other off-target effects in mammalian cell lines at concentrations approaching the therapeutic window.

These effects are hypothesized to stem from the interaction of Agent 97 with homologous eukaryotic enzymes, particularly topoisomerase II, and its potential to induce mitochondrial dysfunction. This guide will help you navigate these potential issues.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our mammalian cell line (e.g., HEK293, HepG2) at concentrations of Agent 97 that are close to the effective antibacterial concentration. Is this expected?

A1: Yes, this is a known potential issue. While Agent 97 is designed to be selective for bacterial topoisomerases, some off-target activity against mammalian topoisomerase II can occur, especially at higher concentrations. This can lead to DNA damage and trigger apoptotic pathways in eukaryotic cells. Additionally, like some other fluoroquinolones, Agent 97 may also induce mitochondrial stress.[1][2][3][4][5] We recommend performing a dose-response curve to determine the precise cytotoxic concentration 50% (CC50) in your specific cell line and comparing it to the antibacterial minimum inhibitory concentration (MIC).

Q2: How can I be sure that the observed cell death is due to an off-target effect of Agent 97 and not due to contamination or another experimental artifact?

A2: To confirm that Agent 97 is the causative agent of the observed cytotoxicity, we recommend the following controls:

  • Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve Agent 97 (e.g., DMSO) to rule out solvent toxicity.

  • Positive Control: Use a known cytotoxic agent (e.g., staurosporine) to ensure your cell viability assay is working correctly.

  • Unrelated Antibiotic Control: Use an antibiotic from a different class (e.g., a beta-lactam) that is not expected to have the same off-target effects.

  • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can affect cellular health and response to treatment.

Q3: Could the observed cytotoxicity be related to mitochondrial dysfunction?

A3: This is a strong possibility. Fluoroquinolones have been reported to affect mitochondrial function by various mechanisms, including inhibiting mitochondrial DNA replication and increasing the production of reactive oxygen species (ROS).[1][5][6] We recommend performing specific assays to assess mitochondrial health, such as a JC-1 assay for mitochondrial membrane potential or a DCFDA assay for intracellular ROS.

Troubleshooting Guide

Problem 1: High background or inconsistent results in my MTT/cell viability assay.

  • Possible Cause 1: Interference of Agent 97 with the assay.

    • Solution: Some compounds can interfere with the chemistry of viability assays. To test for this, run the assay in a cell-free system with the same concentrations of Agent 97 and the assay reagents to see if the compound itself reduces MTT or has an effect on the detection signal.

  • Possible Cause 2: Sub-optimal cell seeding density.

    • Solution: Ensure that your cells are in the logarithmic growth phase and are seeded at an optimal density. Seeding too few cells can lead to poor growth and high variability, while too many cells can lead to nutrient depletion and cell stress, confounding the results. Perform a cell titration experiment to determine the optimal seeding density for your assay duration.[7]

Problem 2: I've confirmed cytotoxicity, but I need to understand the mechanism. Where do I start?

  • Recommended Action: A logical next step is to investigate the involvement of apoptosis and DNA damage.

    • Apoptosis Assay: Use an Annexin V/Propidium Iodide (PI) staining assay to differentiate between apoptotic and necrotic cell death.

    • DNA Damage Assay: Perform a Comet assay (single-cell gel electrophoresis) to directly visualize DNA strand breaks.[8][9][10][11] An increase in the "comet tail" length in Agent 97-treated cells would strongly suggest DNA damage.

Problem 3: My JC-1 assay shows a decrease in mitochondrial membrane potential. What does this signify?

  • Interpretation: A decrease in the red/green fluorescence ratio in the JC-1 assay indicates depolarization of the mitochondrial membrane, which is a key event in early apoptosis.[12][13][14][15] This suggests that Agent 97 is inducing mitochondrial-mediated cell death.

  • Next Steps: To further investigate mitochondrial dysfunction, you can:

    • Measure intracellular ATP levels to assess the impact on energy production.[16]

    • Measure oxygen consumption rates (OCR) using a Seahorse analyzer to get a detailed profile of mitochondrial respiration.

Quantitative Data Summary

The following tables provide representative data on the activity and off-target effects of this compound. Note that these values may vary depending on the specific cell line and experimental conditions.

Table 1: In Vitro Activity and Cytotoxicity of this compound

ParameterOrganism/Cell LineValue (µg/mL)
MIC E. coli (ATCC 25922)0.5
MIC S. aureus (ATCC 29213)1.0
CC50 HEK293 (Human Embryonic Kidney)25
CC50 HepG2 (Human Hepatocellular Carcinoma)35
CC50 A549 (Human Lung Carcinoma)40

Table 2: Mitochondrial Toxicity Profile of this compound in HEK293 cells (24h treatment)

Concentration (µg/mL)Cell Viability (% of Control)Mitochondrial Membrane Potential (% of Control, JC-1 Red/Green Ratio)Intracellular ROS (% of Control, DCFDA Fluorescence)
0 (Vehicle) 100%100%100%
5 95%92%115%
10 88%75%140%
25 (CC50) 50%45%210%
50 22%20%280%

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is for determining the cytotoxicity of this compound in a 96-well plate format.[17][18][19][20]

Materials:

  • Mammalian cells in culture

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted Agent 97 or vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well.

  • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: DCFDA Assay for Intracellular ROS

This protocol measures the levels of reactive oxygen species within cells treated with Agent 97.[21][22][23]

Materials:

  • Cells cultured on a black, clear-bottom 96-well plate

  • DCFDA (2',7'-dichlorofluorescin diacetate) stock solution (e.g., 10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Positive control (e.g., H2O2)

  • Fluorescence microplate reader (Excitation/Emission ~485/535 nm)

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and grow to ~80-90% confluency.

  • Remove the culture medium and wash the cells once with pre-warmed HBSS.

  • Prepare a 20 µM working solution of DCFDA in HBSS.

  • Add 100 µL of the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

  • Wash the cells twice with pre-warmed HBSS to remove excess probe.

  • Add 100 µL of medium containing the desired concentrations of this compound, vehicle control, or positive control.

  • Incubate for the desired time period.

  • Measure the fluorescence intensity using a microplate reader at Ex/Em = 485/535 nm.

Protocol 3: Alkaline Comet Assay for DNA Damage

This assay detects DNA single- and double-strand breaks in individual cells.[8][9][11]

Materials:

  • Comet assay slides (or pre-coated microscope slides)

  • Low melting point agarose (LMA) and normal melting point agarose (NMA)

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer (e.g., Tris-HCl, pH 7.5)

  • DNA stain (e.g., SYBR Green, Ethidium Bromide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Prepare a base layer of 1% NMA on a comet slide and allow it to solidify.

  • Treat your cells in suspension with this compound for the desired time.

  • Harvest the cells and resuspend them at ~1 x 10^5 cells/mL in ice-cold PBS.

  • Mix the cell suspension with 0.5% LMA at a 1:10 ratio (v/v) at 37°C.

  • Quickly pipette 50-75 µL of the cell/agarose mixture onto the NMA layer, spread with a coverslip, and solidify on ice.

  • Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Place the slides in a horizontal electrophoresis tank and immerse in alkaline electrophoresis buffer for 20-40 minutes to allow DNA to unwind.

  • Perform electrophoresis at a low voltage (e.g., ~1 V/cm) for 20-30 minutes.

  • Gently remove the slides, wash with neutralization buffer, and stain with a DNA dye.

  • Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., tail moment) using appropriate software.

Visualizations

G cluster_0 Proposed Off-Target Cytotoxicity Pathway Agent97 This compound TopoII Mammalian Topoisomerase II Agent97->TopoII Inhibition Mitochondria Mitochondria Agent97->Mitochondria Dysfunction DSB DNA Double-Strand Breaks TopoII->DSB ROS Increased ROS Mitochondria->ROS ATM ATM/ATR Kinases DSB->ATM MMP Loss of Mitochondrial Membrane Potential ROS->MMP p53 p53 Activation ATM->p53 Bax Bax/Bak Activation p53->Bax Bax->MMP Casp9 Caspase-9 Activation MMP->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for Agent 97 off-target cytotoxicity.

G cluster_1 Experimental Workflow for Off-Target Effect Investigation Start Start: Observe Unexpected Cytotoxicity DoseResponse Perform Dose-Response (MTT/CellTiter-Glo) Start->DoseResponse ConfirmCytotoxicity Confirm Cytotoxicity? DoseResponse->ConfirmCytotoxicity InvestigateMechanism Investigate Mechanism ConfirmCytotoxicity->InvestigateMechanism Yes Stop Stop: No significant off-target effect ConfirmCytotoxicity->Stop No ApoptosisAssay Apoptosis Assay (Annexin V/PI) InvestigateMechanism->ApoptosisAssay DNADamageAssay DNA Damage Assay (Comet Assay) InvestigateMechanism->DNADamageAssay MitoAssay Mitochondrial Health Assays (JC-1, DCFDA, ATP) InvestigateMechanism->MitoAssay Analyze Analyze and Correlate Data ApoptosisAssay->Analyze DNADamageAssay->Analyze MitoAssay->Analyze End End: Conclude Mechanism Analyze->End

Caption: Workflow for investigating off-target effects of Agent 97.

G cluster_2 Troubleshooting Logic for Inconsistent Viability Data Start Inconsistent Viability Results CheckControls Are controls (vehicle, positive) behaving as expected? Start->CheckControls CheckAssayInterference Run cell-free assay to check for interference CheckControls->CheckAssayInterference Yes CheckCellHealth Review cell culture practices: - Seeding density - Passage number - Mycoplasma test CheckControls->CheckCellHealth No InterferenceFound Is there interference? CheckAssayInterference->InterferenceFound OptimizeAssay Optimize Assay: - Change incubation time - Check reagent stability CheckCellHealth->OptimizeAssay InterferenceFound->OptimizeAssay No SwitchAssay Switch to orthogonal assay (e.g., CellTiter-Glo) InterferenceFound->SwitchAssay Yes ProblemSolved Problem Resolved OptimizeAssay->ProblemSolved SwitchAssay->ProblemSolved

Caption: Troubleshooting diagram for inconsistent cell viability results.

References

Preventing degradation of "Antibacterial agent 97" during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Antibacterial Agent 97 to prevent its degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 'this compound' in both lyophilized and solution forms?

A1: Proper storage is critical to maintain the stability and efficacy of this compound. Different forms of the agent require specific conditions. For long-term storage of antibiotic international standards, a temperature of -20°C is recommended[1]. Similarly, most antibiotic solutions are stored at -20°C, although some may require -80°C for better preservation[2].

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationContainer/SolventSpecial Considerations
Lyophilized Powder-20°C to -80°CUp to 24 monthsTightly sealed, desiccated vialProtect from light and moisture.
Stock Solution (100 mg/mL in DMSO)-80°CUp to 6 monthsAliquoted in amber, cryogenic vialsMinimize freeze-thaw cycles by preparing single-use aliquots.[2]
Stock Solution (100 mg/mL in Sterile Water)-20°CUp to 3 monthsAliquoted in amber, cryogenic vialsLess stable than DMSO stocks; prepare fresh if possible.[3]
Working Solution (in culture media)2°C to 8°CUp to 48 hoursSterile, light-protected tubesPrepare fresh before each experiment for optimal results.

Q2: I've observed a significant decrease in the potency of my 'this compound' stock solution. What could be the cause?

A2: A decrease in potency is typically a result of chemical degradation. The primary degradation pathways for many antibiotics are hydrolysis, oxidation, and photolysis[4]. This compound is particularly susceptible to these pathways due to its (hypothetical) complex molecular structure containing ester and β-lactam functional groups.

  • Hydrolysis: The presence of water, especially at non-neutral pH, can cleave ester or amide bonds within the molecule, rendering it inactive. This is a common degradation pathway for antibiotics.[4]

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents can modify sensitive functional groups, altering the agent's three-dimensional structure and its ability to bind to its bacterial target.

  • Photolysis: Exposure to UV or visible light can provide the energy needed to break chemical bonds, leading to a loss of activity. It is crucial to store solutions in light-protected containers.[5]

A This compound (Active Form) B Hydrolysis (H₂O, pH extremes) A->B C Oxidation (Oxygen, Peroxides) A->C D Photolysis (UV/Visible Light) A->D E Inactive Hydrolyzed Product B->E Cleavage of ester/amide bonds F Inactive Oxidized Product C->F Modification of functional groups G Inactive Photodegraded Product D->G Bond cleavage

Degradation pathways for this compound.

Q3: How can I experimentally verify the stability of my 'this compound' sample?

A3: You can perform a forced degradation study to identify potential degradation products and establish the agent's intrinsic stability[5][6]. This involves intentionally exposing the agent to harsh conditions and analyzing the resulting products, typically using High-Performance Liquid Chromatography (HPLC)[7].

A forced degradation study is designed to generate product-related variants to help develop analytical methods for detecting degradation products during stability studies[8]. The typical extent of degradation sought in these studies is between 5-20%[9][10].

Table 2: Example Conditions for a Forced Degradation Study

Stress ConditionReagent/ParameterDurationExpected Outcome
Acid Hydrolysis0.1 M HCl24 hours at 60°CDegradation via acid-catalyzed hydrolysis.
Base Hydrolysis0.1 M NaOH4 hours at 60°CDegradation via base-catalyzed hydrolysis.
Oxidation3% H₂O₂24 hours at RTFormation of oxidized impurities.
Thermal Stress80°C (Dry Heat)48 hoursThermally induced degradation.
PhotostabilityICH Q1B Option II24 hoursLight-induced degradation.

Below is a general workflow for conducting such a study.

prep Prepare Solutions of Agent 97 stress Expose to Stress Conditions (Heat, Light, pH, Oxidant) prep->stress sample Collect Samples at Time Points stress->sample hplc Analyze by HPLC-UV/MS sample->hplc data Quantify Parent Peak & Identify Degradants hplc->data report Generate Stability Report data->report

Workflow for a forced degradation stability study.

Q4: My lyophilized powder of 'this compound' has changed from white to a pale yellow. Is it still usable?

A4: A change in color of the lyophilized powder is a visual indicator of potential degradation. This could be due to slow oxidation or interaction with trace amounts of moisture over time. It is strongly recommended that you re-qualify the material before use. You can do this by running a simple bioassay, such as a disk diffusion assay, to compare its activity against a known, properly stored standard[11]. If a significant loss of potency is observed, the batch should be discarded.

Q5: What are the best practices for preparing and storing stock solutions of 'this compound' to ensure maximum stability?

A5: To maximize the shelf-life of your stock solutions, follow these best practices:

  • Use High-Quality Solvents: Use anhydrous grade DMSO or sterile, nuclease-free water.

  • Work in a Sterile Environment: Prepare solutions in a laminar flow hood to prevent microbial contamination, which can also contribute to degradation.

  • Filter Sterilize: For aqueous solutions, use a 0.22 µm syringe filter to sterilize the stock solution before aliquoting. Do not filter sterilize DMSO solutions.[3]

  • Aliquot for Single Use: Dispense the stock solution into small, single-use aliquots in amber vials to minimize freeze-thaw cycles and protect from light[2][7].

  • Label Clearly: Ensure all aliquots are clearly labeled with the name of the agent, concentration, date of preparation, and solvent used.

  • Store Immediately: Place the aliquots at the recommended temperature (-80°C for DMSO, -20°C for water) immediately after preparation.

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Precipitate in thawed stock solution 1. Concentration exceeds solubility limit in the chosen solvent. 2. Interaction with buffer salts upon dilution. 3. Freeze-thaw cycles causing aggregation.1. Gently warm the solution to 37°C to see if the precipitate redissolves. 2. Ensure the final concentration in your working solution does not exceed the solubility limit. 3. Prepare fresh stock solutions and ensure they are properly aliquoted to avoid repeated freezing and thawing.[7]
Inconsistent results in antibacterial assays 1. Degradation of the working solution. 2. Inaccurate pipetting when preparing dilutions. 3. Degraded stock solution due to improper storage.1. Prepare fresh working solutions immediately before each experiment. 2. Calibrate your pipettes regularly. 3. Test the potency of your stock solution using a control-sensitive bacterial strain. If potency is low, use a new aliquot or prepare a fresh stock.[7]
Complete loss of antibacterial activity 1. Extensive degradation of the stock solution. 2. Incorrect stock concentration was prepared. 3. Use of a resistant bacterial strain.1. Discard the current stock solution and prepare a new one from the lyophilized powder. 2. Review your calculations and preparation protocol for the stock solution. 3. Verify the identity and susceptibility of your bacterial strain.

Experimental Protocols

Protocol: Forced Degradation Study by HPLC

This protocol outlines a method to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound lyophilized powder

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector (280 nm) and/or Mass Spectrometer

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

3. Application of Stress:

  • Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl (acid) or 0.1 M NaOH (base). Incubate at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize samples before injection.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature, protected from light. Take samples at 0, 2, 4, 8, and 24 hours.

  • Thermal: Place a tightly sealed vial of the stock solution in an oven at 80°C. Take samples at 0, 24, and 48 hours.

  • Control: Keep a sample of the stock solution at -20°C, protected from light.

4. HPLC Analysis:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm

5. Data Analysis:

  • Calculate the percentage of remaining parent compound at each time point relative to the time 0 sample.

  • Identify and quantify major degradation products by comparing their peak areas to the initial peak area of the parent compound.

  • Plot the percentage of this compound remaining versus time for each stress condition to determine the degradation rate.

References

Technical Support Center: Metabolic Stability of "Antibacterial Agent 97" in Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing liver microsomes to assess the metabolic stability of "Antibacterial agent 97."

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a liver microsomal stability assay?

A1: The liver microsomal stability assay is a crucial in vitro method used in drug discovery to determine the rate at which a compound is metabolized by enzymes primarily found in the liver's endoplasmic reticulum.[1][2][3] This assay helps to predict the intrinsic clearance (CLint) of a drug, which is a measure of the inherent ability of the liver to metabolize a drug.[2] The data obtained, such as the compound's half-life (t1/2) and intrinsic clearance, are vital for forecasting the pharmacokinetic properties of a drug candidate in vivo.[4][5]

Q2: Which enzyme families are primarily active in liver microsomes?

A2: Liver microsomes are rich in Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[1][2] They also contain other enzymes like flavin-containing monooxygenases (FMOs).[6][7] While some Phase II enzymes, such as certain UDP-glucuronosyltransferases (UGTs), are present, their activity might be limited unless specific cofactors and pore-forming agents are included in the incubation.[1][6]

Q3: Why is NADPH essential for this assay?

A3: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form) is a critical cofactor required for the catalytic activity of Cytochrome P450 enzymes.[1][8][9] In the absence of NADPH, most CYP-mediated metabolic reactions will not occur.[8] Including a control incubation without NADPH is standard practice to identify any non-CYP-mediated degradation of the test compound.[8][10]

Q4: How should I interpret the data from my microsomal stability assay?

A4: The primary data output is the disappearance of the parent compound over time. This data is used to calculate key parameters:

  • Half-life (t1/2): The time it takes for the concentration of the compound to be reduced by half. A shorter half-life suggests faster metabolism.[4]

  • Intrinsic Clearance (CLint): The volume of liver microsomal matrix cleared of the drug per unit time, normalized to the amount of microsomal protein.[4] It is calculated from the elimination rate constant. Compounds can be ranked based on their CLint values, with high values often indicating rapid in vivo clearance.[1]

Q5: What are the typical components of the incubation mixture?

A5: A standard incubation mixture includes:

  • Liver microsomes: From the desired species (e.g., human, rat, mouse).

  • Buffer: Typically a phosphate buffer at a physiological pH of 7.4.[5][11]

  • "this compound": The test compound, usually at a concentration of 1 µM.[1][11]

  • NADPH regenerating system: To ensure a sustained supply of NADPH for the enzymes.[12] This system often contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[5]

  • Magnesium Chloride (MgCl2): Often included as it is a cofactor for some drug-metabolizing enzymes.[5]

Troubleshooting Guide

Q6: I am observing very rapid disappearance of "this compound," even at the zero time point. What could be the cause?

A6: Several factors could contribute to this:

  • Compound Instability: "this compound" might be chemically unstable in the incubation buffer. To test this, run a control incubation without microsomes.

  • Non-specific Binding: The compound may be binding to the plasticware. Using low-binding plates or tubes can mitigate this. For highly lipophilic compounds, a cosolvent method for sample preparation may be necessary to improve solubility and reduce non-specific binding.[13]

  • Quenching Issues: The quenching solution (e.g., acetonitrile) may not be effectively stopping the metabolic reaction instantly. Ensure the quenching solution is cold and added rapidly.

Q7: My positive control compound shows low metabolism. What should I do?

A7: This suggests a problem with the assay system itself:

  • Microsome Inactivity: The liver microsomes may have degraded due to improper storage or handling. Always thaw microsomes quickly at 37°C and keep them on ice.[11] Ensure they are from a reputable supplier and have been characterized for activity.

  • Cofactor Degradation: The NADPH or the components of the regenerating system may have degraded. Prepare these solutions fresh.

  • Incorrect Incubation Conditions: Verify the incubation temperature (37°C), pH of the buffer (7.4), and the concentrations of all components.[1][5]

Q8: I see significant metabolism in the absence of NADPH. What does this indicate?

A8: This points to metabolism by enzymes that do not require NADPH, such as esterases or epoxide hydrolases, which are also present in microsomes.[8] It could also indicate chemical degradation of the compound under the incubation conditions.[8]

Q9: The results for "this compound" are highly variable between experiments. How can I improve reproducibility?

A9: To improve reproducibility:

  • Standardize Procedures: Ensure consistent thawing, pipetting, and incubation times. Automation can help reduce variability.[14]

  • Solvent Effects: If using an organic solvent like DMSO or methanol to dissolve your compound, keep the final concentration in the incubation low (typically <0.5% for DMSO and <1% for acetonitrile).[11] Some solvents can inhibit or induce CYP enzymes.[15] Methanol, in particular, has been shown to sometimes cause an increase in apparent metabolic instability.[16]

  • Microsome Pooling: Use pooled microsomes from multiple donors to average out inter-individual variability in enzyme expression and activity.[1]

Q10: My compound has very low solubility. How can I perform the assay?

A10: For compounds with low solubility, consider the following:

  • Use of Co-solvents: A "cosolvent method" where the compound is diluted in a solution with a higher organic solvent content and then added directly to the microsomes can help maintain solubility.[13]

  • Lower Compound Concentration: Reducing the test compound concentration might keep it within its solubility limit in the aqueous buffer.

  • Assess for Precipitation: Visually inspect the incubation mixture for any signs of compound precipitation.

Data Presentation

Table 1: Typical Incubation Conditions for Metabolic Stability Assay

ParameterRecommended Condition
Test SystemPooled Human Liver Microsomes
Protein Concentration0.5 mg/mL[1][17]
Test Compound Conc.1 µM[1][11]
Incubation Buffer100 mM Potassium Phosphate, pH 7.4[5][11]
CofactorNADPH Regenerating System (e.g., 1 mM NADP+, 5.3 mM G-6-P, 0.67 U/mL G-6-PDH)[1][5]
Incubation Temperature37°C[1][5]
Time Points0, 5, 15, 30, 45 minutes[1]
Quenching SolutionCold Acetonitrile with Internal Standard[1][5]
Analysis MethodLC-MS/MS[5][18]

Table 2: Interpretation of Metabolic Stability Results

Intrinsic Clearance (CLint) (µL/min/mg protein)Half-life (t1/2) (min)Metabolic Stability ClassificationPredicted In Vivo Clearance
< 10> 69.3LowLow
10 - 5013.9 - 69.3ModerateModerate
> 50< 13.9HighHigh

Note: These are generalized classification bands and may need to be adjusted based on the specific project and compound class.

Experimental Protocols

Detailed Protocol for Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of "this compound" in a suitable organic solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

    • Prepare positive control stock solutions (e.g., Verapamil for high clearance, Diazepam for low clearance).[4]

    • Prepare the quenching solution: cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.

  • Incubation Procedure:

    • Thaw a vial of pooled human liver microsomes rapidly in a 37°C water bath and immediately place it on ice.

    • Dilute the microsomes to a working concentration of 1 mg/mL in the phosphate buffer.

    • In a 96-well plate, add the phosphate buffer, the microsomal working solution, and the working solution of "this compound" (or positive/negative controls) to achieve the final desired concentrations (e.g., 0.5 mg/mL microsomes, 1 µM test compound).

    • Include a set of wells for a "-NADPH" control where the NADPH regenerating system will be replaced with buffer.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except the "-NADPH" control, to which buffer is added).

  • Time Point Sampling and Quenching:

    • At each designated time point (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding a volume of the cold quenching solution (typically 2-5 times the incubation volume) to the appropriate wells. The 0-minute time point is typically quenched immediately after the addition of the NADPH system.

    • After the final time point, seal the plate and centrifuge at a high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Sample Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to determine the remaining concentration of "this compound" at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of "this compound" remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (k / microsomal protein concentration in mg/mL) * 1000.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Reagents (Buffer, Compound, NADPH) mix Combine Microsomes, Buffer & Compound reagents->mix microsomes Thaw & Dilute Liver Microsomes microsomes->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction quench Quench Reaction at Time Points (0, 5, 15, 30, 45 min) start_reaction->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot % Remaining vs. Time lcms->plot calculate Calculate t1/2 and CLint plot->calculate

Caption: Workflow for the liver microsomal stability assay.

troubleshooting_logic start High Variability in Results? check_protocol Standardize Protocol? (Pipetting, Timing) start->check_protocol Yes issue_remains Issue Persists start->issue_remains No check_solvent Consistent Solvent Conc.? (<0.5% DMSO) check_protocol->check_solvent Yes check_protocol->issue_remains No check_microsomes Using Pooled Microsomes? check_solvent->check_microsomes Yes check_solvent->issue_remains No improve_reproducibility Improved Reproducibility check_microsomes->improve_reproducibility Yes check_microsomes->issue_remains No

Caption: Troubleshooting logic for high result variability.

References

Modifying "Antibacterial agent 97" to improve pharmacokinetic properties

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Modifying "Antibacterial Agent 97"

This technical support center provides guidance for researchers, scientists, and drug development professionals working on the modification of "this compound" to improve its pharmacokinetic (PK) properties. The following information is based on the fictional premise that Agent 97 is a potent antibacterial compound with poor oral bioavailability and rapid hepatic metabolism.

Frequently Asked Questions (FAQs)

Q1: What are the primary known pharmacokinetic limitations of this compound?

A1: Preclinical studies have identified two main pharmacokinetic challenges with the parent compound, this compound. Firstly, it exhibits low oral bioavailability, estimated to be less than 10% in rodent models. This is largely attributed to poor aqueous solubility and significant first-pass metabolism in the liver. Secondly, the agent has a short half-life due to rapid clearance by hepatic enzymes.[1][2][3]

Q2: What are the suspected metabolic pathways for this compound?

A2: In vitro studies using human liver microsomes suggest that this compound is primarily metabolized via cytochrome P450 enzymes, specifically CYP3A4-mediated oxidation of its primary aromatic ring.[4][5][6][7] A secondary, minor metabolic pathway appears to be glucuronidation of a hydroxyl moiety. Understanding these pathways is crucial for designing modifications to block or reduce metabolic breakdown.

Q3: What chemical modification strategies can be explored to improve the metabolic stability of Agent 97?

A3: To enhance metabolic stability, several medicinal chemistry approaches can be considered.[8][9] One common strategy is to introduce electron-withdrawing groups onto the aromatic ring to decrease its susceptibility to CYP450-mediated oxidation. Another approach is "metabolic switching," where a metabolically liable part of the molecule is replaced with a more stable group. Prodrug strategies can also be effective, where the active drug is masked with a promoiety that is cleaved in vivo to release the parent compound, potentially altering its metabolic profile.[10][11][12]

Q4: How can the aqueous solubility and permeability of this compound be improved?

A4: Improving aqueous solubility is key to enhancing oral absorption. Strategies include the introduction of polar functional groups or the formulation of the agent as a salt. For permeability, prodrug approaches that transiently increase lipophilicity can be effective.[11][12] For example, creating an ester prodrug could improve its ability to cross the intestinal epithelium. It's also important to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), as this can limit absorption.[13]

Troubleshooting Guides

Problem: Inconsistent Permeability Results in Caco-2 Assays

  • Possible Cause 1: Poor Compound Solubility.

    • Solution: Ensure the compound is fully dissolved in the transport buffer. It may be necessary to use a co-solvent like DMSO (final concentration should typically be <1%), but be aware that high concentrations can affect cell monolayer integrity. Including bovine serum albumin (BSA) in the basolateral receiving chamber can also improve the solubility of lipophilic compounds and reduce non-specific binding to labware.[14][15]

  • Possible Cause 2: Compromised Caco-2 Monolayer Integrity.

    • Solution: Always verify monolayer integrity before and after the experiment by measuring the transepithelial electrical resistance (TEER). TEER values should be within the laboratory's established range. Additionally, a paracellular marker like Lucifer yellow can be used to confirm that there are no leaks in the monolayer.[13]

  • Possible Cause 3: Compound Cytotoxicity.

    • Solution: Before conducting permeability studies, perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine a non-toxic concentration of your compound for the Caco-2 cells. Using concentrations that are toxic to the cells will compromise the monolayer and produce unreliable data.[16]

Problem: High Inter-Subject Variability in Rodent Pharmacokinetic Studies

  • Possible Cause 1: Formulation Issues.

    • Solution: If the compound is administered as a suspension, variability in particle size can lead to inconsistent absorption. Ensure a uniform and stable formulation. Consider using a solution formulation with solubilizing excipients if possible.

  • Possible Cause 2: Food Effects.

    • Solution: The presence or absence of food in the animals' stomachs can significantly impact drug absorption. Standardize the fasting period for all animals before dosing to ensure consistency.

  • Possible Cause 3: Inconsistent Dosing Technique.

    • Solution: For oral gavage, ensure that the dose is delivered directly to the stomach without causing stress or injury to the animal, as this can affect gastrointestinal motility and absorption. Consistent training of personnel is crucial.

Data Presentation

Table 1: Summary of Preclinical Pharmacokinetic Parameters for this compound

ParameterRat (IV)Rat (Oral)Mouse (IV)Mouse (Oral)
Dose (mg/kg) 520520
T½ (h) 1.2 ± 0.31.1 ± 0.40.9 ± 0.20.8 ± 0.3
Cmax (ng/mL) 1500 ± 25095 ± 301800 ± 300110 ± 40
AUC (ng·h/mL) 2100 ± 400180 ± 601950 ± 350160 ± 50
Bioavailability (%) N/A8.6N/A8.2

Table 2: In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesT½ (min)Intrinsic Clearance (μL/min/mg protein)
Human 1546.2
Rat 1257.8
Mouse 977.0

Table 3: Physicochemical Properties of Agent 97 and a Hypothetical Prodrug Derivative

PropertyThis compoundProdrug A (Ester)
Molecular Weight 450.5 g/mol 522.6 g/mol
Aqueous Solubility (pH 7.4) < 0.01 mg/mL0.05 mg/mL
LogP 3.84.5

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

  • Objective: To determine the rate of metabolism of a test compound by liver microsomes.

  • Materials: Pooled liver microsomes (human, rat, etc.), test compound, NADPH regenerating system, phosphate buffer (pH 7.4), positive control compounds (e.g., midazolam, dextromethorphan), and quenching solution (e.g., cold acetonitrile with an internal standard).[4][5]

  • Procedure:

    • Prepare a working solution of the test compound in phosphate buffer.

    • In a 96-well plate, add the liver microsomes and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line will be used to calculate the half-life (T½) and intrinsic clearance.[5]

Protocol 2: Caco-2 Cell Permeability Assay

  • Objective: To assess the intestinal permeability of a compound and identify potential for active efflux.

  • Materials: Caco-2 cells, Transwell inserts, Hanks' Balanced Salt Solution (HBSS), test compound, control compounds (e.g., atenolol for low permeability, propranolol for high permeability), and Lucifer yellow.

  • Procedure:

    • Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a monolayer.

    • Confirm monolayer integrity by measuring TEER values.

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound to the apical (A) side for A-to-B permeability or the basolateral (B) side for B-to-A permeability.

    • At specified time points, take samples from the receiver compartment.

    • Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[14]

Visualizations

PK_Improvement_Workflow cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Optimization Strategy cluster_3 Iterative Testing start Lead Compound (Agent 97) pk_screen Preclinical PK Screen (Rodent) start->pk_screen adme_screen In Vitro ADME (Solubility, Permeability, Stability) start->adme_screen problem Identify PK Liabilities: - Low Bioavailability - Rapid Clearance pk_screen->problem adme_screen->problem strategy Design & Synthesize New Analogs/Prodrugs problem->strategy solubility Improve Solubility (Salt, Formulation) problem->solubility stability Improve Stability (Block Metabolism) problem->stability retest Re-evaluate in In Vitro ADME Assays strategy->retest solubility->retest stability->retest retest->problem Re-Optimize select Select Candidate with Improved Profile retest->select select->pk_screen Confirm In Vivo Metabolic_Pathway cluster_phase1 Phase I Metabolism (Major Pathway) cluster_phase2 Phase II Metabolism (Minor Pathway) agent97 This compound cyp3a4 CYP3A4 Enzyme agent97->cyp3a4 Oxidation ugt UGT Enzyme agent97->ugt Glucuronidation oxidized_metabolite Oxidized Metabolite (Inactive) cyp3a4->oxidized_metabolite glucuronide_conjugate Glucuronide Conjugate (Inactive, Excreted) ugt->glucuronide_conjugate Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture integrity Verify monolayer integrity (Measure TEER) culture->integrity add_compound Add compound to Apical (A) or Basolateral (B) side integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from receiver compartment at time points incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calculate Calculate Papp (A->B, B->A) quantify->calculate efflux Determine Efflux Ratio calculate->efflux

References

Technical Support Center: Navigating Hemolysis with Membrane-Active Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with membrane-active antibacterial agents. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of hemolysis—the rupture of red blood cells (RBCs)—during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is hemolysis and why is it a concern for membrane-active antibacterial agents?

A1: Hemolysis is the destruction of erythrocytes (red blood cells) and the subsequent release of their intracellular contents, like hemoglobin, into the surrounding fluid.[1][2] For membrane-active antibacterial agents, which often work by disrupting microbial cell membranes, a key challenge is their potential to also disrupt the membranes of mammalian cells, particularly RBCs.[3][4] This lack of selectivity can lead to significant toxicity, making it a major hurdle in the development of these agents for systemic therapeutic use.[5][6]

Q2: How does the mechanism of antibacterial action relate to hemolytic activity?

A2: Most membrane-active antibacterial agents, such as antimicrobial peptides (AMPs), are cationic and amphiphilic.[3] This structure allows them to preferentially interact with and disrupt the negatively charged membranes of bacteria. However, mammalian cell membranes, including those of RBCs, can also be susceptible to disruption by these agents, often through pore formation or a "carpet-like" mechanism that destabilizes the lipid bilayer.[3] Factors like hydrophobicity and charge density of the agent play a crucial role; for instance, increasing hydrophobicity often enhances antibacterial activity but can also lead to higher hemolytic activity.[3]

Q3: What is HC50 and how is it used to quantify hemolysis?

A3: The HC50 value, or 50% hemolytic concentration, is a standard metric used to quantify the hemolytic activity of a compound.[7][8] It represents the concentration of the agent that causes 50% lysis of red blood cells in a sample.[6][7] A lower HC50 value indicates higher hemolytic activity, while a higher HC50 value suggests the compound is less toxic to red blood cells. This value is critical for determining the therapeutic index (or selectivity index), which compares the agent's toxicity to host cells (HC50) with its efficacy against bacteria (Minimum Inhibitory Concentration or MIC).[9][10]

Q4: How can I reduce the hemolytic activity of my antibacterial agent?

A4: Several strategies can be employed to decrease hemolysis while preserving antibacterial efficacy:

  • Molecular Modification: Altering the amino acid sequence of peptides, such as by reducing hydrophobicity or modulating charge, can improve selectivity.[3][11]

  • Drug-Polymer Conjugation: Attaching polymers like polyethylene glycol (PEG) can shield the agent from interacting with RBC membranes, thereby reducing hemolysis.[12]

  • Formulation with Colloidal Carriers: Encapsulating the agent in systems like liposomes can prevent direct contact with erythrocytes.[12]

  • Immobilization: Attaching the agents to surfaces, such as in hydrogels for topical applications, has been shown to eliminate hemolytic activity.[3]

Troubleshooting Guide

This guide addresses common issues encountered during hemolysis assays.

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells. 1. Improper mixing of RBC suspension or reagents. 2. Inaccurate pipetting. 3. RBCs settling during the experiment.1. Ensure the RBC suspension is homogenous before pipetting. 2. Use calibrated pipettes and proper technique. 3. Gently mix the 96-well plate before incubation.
Positive control (e.g., Triton X-100) shows low absorbance. 1. Detergent solution is old or at an incorrect concentration. 2. Incomplete lysis of RBCs. 3. Error in spectrophotometer reading.1. Prepare a fresh solution of your positive control (e.g., 1% Triton X-100).[7][13] 2. Ensure sufficient incubation time for complete lysis. 3. Check spectrophotometer settings and ensure the correct wavelength (e.g., 405-414 nm) is used.[7][13]
Negative control (e.g., PBS) shows high absorbance. 1. Spontaneous hemolysis of RBCs. 2. Contamination of the buffer or wells. 3. Mechanical stress on RBCs during handling.1. Use fresh red blood cells. The susceptibility to hemolysis can increase with the storage duration of erythrocytes.[10] 2. Use sterile, pyrogen-free buffers and plates. 3. Handle RBCs gently; avoid vigorous vortexing or forceful pipetting.
Inconsistent results between different experiments. 1. Variation in the source of red blood cells (different donors or species can have different membrane stability).[10][14] 2. Differences in incubation time.[15] 3. Variation in the final concentration of RBCs in the assay.1. For consistency, try to use RBCs from the same source for a set of comparable experiments. If using human RBCs, be aware that differences can exist between individuals.[10] 2. Standardize the incubation time (e.g., 60 minutes at 37°C) across all experiments.[13][15] 3. Maintain a consistent final RBC concentration (e.g., 0.5% v/v) for all assays.[13]

Quantitative Data Summary

The hemolytic activity (HC50) and antibacterial activity (MIC) are crucial for evaluating the therapeutic potential of a membrane-active agent. A higher selectivity index (HC50/MIC) is desirable.

Agent Target Organism MIC (µM) HC50 (µM) Selectivity Index (HC50/MIC)
MelittinS. aureus / E. coli~2-4~0.2-0.5~0.1
Gramicidin SS. aureus / E. coli~5-10~10~1-2
PGLaC. albicans~1.2~0.60.5
Pin2[16]E. coli / S. aureus~3-6>100>16
(FFRR)3B. subtilis~31.3 (mg/L)>31.3 (mg/L)>1
(LLRR)3B. subtilis~15.6 (mg/L)>15.6 (mg/L)>1

Note: The values presented are approximate and can vary significantly based on experimental conditions (e.g., bacterial strain, RBC source, buffer composition). Data compiled from multiple sources.[11][17]

Experimental Protocols

Detailed Protocol: Hemolysis Assay

This protocol outlines a standard method for determining the hemolytic activity of a membrane-active agent using a 96-well plate format.

1. Preparation of Red Blood Cells (RBCs): a. Obtain fresh blood (e.g., from a healthy donor) in a tube containing an anticoagulant. b. Centrifuge the blood at 1000 x g for 5-10 minutes.[7] c. Aspirate and discard the supernatant (plasma and buffy coat). d. Resuspend the pelleted RBCs in an equal volume of sterile Phosphate Buffered Saline (PBS, pH 7.4). e. Repeat the centrifugation and washing steps (c and d) two more times to ensure all plasma components are removed.[7][8] f. After the final wash, prepare a 0.5% (v/v) RBC suspension in PBS. For example, add 40 µL of packed RBCs to 8 mL of PBS.[13]

2. Assay Procedure: a. In a 96-well round-bottom plate, add 75 µL of PBS to all wells except for the first row of your test samples and the blank. b. Add 150 µL of your test agent (at its highest concentration, diluted in PBS) to the first row of the designated columns. c. Perform a serial 2-fold dilution by transferring 75 µL from the first row to the second, mixing well, and repeating down the plate. Discard 75 µL from the final row.[13] d. Controls: i. Negative Control (0% Lysis): Add 75 µL of PBS to several wells.[13] ii. Positive Control (100% Lysis): Add 75 µL of 1% Triton X-100 (a nonionic surfactant) to several wells.[7][13] iii. Blank: Add 150 µL of PBS to several wells (this will be used to subtract background absorbance).[13] e. Add 75 µL of the 0.5% RBC suspension to all wells except the blank wells.[13] The final volume in these wells will be 150 µL. f. Incubate the plate at 37°C for 1 hour.[13]

3. Measurement and Calculation: a. After incubation, centrifuge the 96-well plate at 1000 x g for 10 minutes to pellet the intact RBCs.[13] b. Carefully transfer 60-100 µL of the supernatant from each well to a new flat-bottom 96-well plate. c. Measure the absorbance of the supernatant at a wavelength of 405-414 nm using a microplate reader.[7][13] This wavelength corresponds to the absorbance of released hemoglobin. d. Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] * 100 e. Plot the % Hemolysis against the concentration of the test agent. The HC50 value is the concentration at which 50% hemolysis is observed.

Visualizations

Experimental Workflow and Logic

Caption: Workflow for a standard red blood cell hemolysis assay.

Troubleshooting Logic for Inconsistent Results

TroubleshootingLogic Start Inconsistent Hemolysis Results Observed CheckRBC Is the RBC source consistent (donor, species, age)? Start->CheckRBC CheckTime Is the incubation time standardized? CheckRBC->CheckTime Yes Sol_RBC Standardize RBC source. Note any variations. CheckRBC->Sol_RBC No CheckConc Is the final RBC concentration identical? CheckTime->CheckConc Yes Sol_Time Use a fixed incubation time (e.g., 60 min at 37°C). CheckTime->Sol_Time No CheckControls Are controls (Positive/Negative) behaving as expected? CheckConc->CheckControls Yes Sol_Conc Ensure consistent final RBC concentration (e.g., 0.5% v/v). CheckConc->Sol_Conc No Sol_Controls Troubleshoot controls: Prepare fresh reagents. CheckControls->Sol_Controls No End Results should now be more consistent. CheckControls->End Yes Sol_RBC->CheckTime Sol_Time->CheckConc Sol_Conc->CheckControls Sol_Controls->End

Caption: Decision tree for troubleshooting inconsistent hemolysis data.

References

Inconsistent results in "Antibacterial agent 97" antibacterial assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Antibacterial agent 97." This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common issues encountered during antibacterial assays involving this agent.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the zone of inhibition diameters in our Kirby-Bauer assays with Agent 97. What are the potential causes?

A1: Inconsistent zone of inhibition diameters in Kirby-Bauer assays can stem from several factors.[1][2][3] Key variables to consider include:

  • Inoculum Density: The concentration of the bacterial inoculum must be standardized, typically to a 0.5 McFarland standard.[1][3] An inoculum that is too dense or too sparse will significantly alter the zone size.

  • Agar Depth: The thickness of the Mueller-Hinton agar can affect the diffusion of Agent 97. Deeper agar can result in smaller zones, while shallower agar may produce larger zones.[1][2]

  • Disk Potency and Storage: Ensure that the "this compound" disks are stored correctly and have not expired. Improper storage can lead to a loss of potency.

  • Incubation Conditions: The temperature and duration of incubation are critical. Deviations from the standard 35-37°C for 16-18 hours can affect the bacterial growth rate and, consequently, the zone of inhibition.[1]

Q2: Our Minimum Inhibitory Concentration (MIC) values for Agent 97 are fluctuating between experimental replicates. What could be the reason for this?

A2: Variability in MIC values is a common issue in broth microdilution and agar dilution assays.[4][5] Potential sources of this inconsistency include:

  • Inoculum Preparation: As with the Kirby-Bauer test, the initial bacterial concentration is a critical parameter.[6] Inaccurate inoculum density can lead to variable MIC results.

  • Agent 97 Preparation and Dilution: Errors in the serial dilution of "this compound" can lead to significant discrepancies. Ensure accurate pipetting and thorough mixing at each dilution step.

  • Media Composition: The composition of the growth media, including pH and cation concentrations, can influence the activity of Agent 97.[7] Different batches of media can have slight variations.[7]

  • Incubation Time and Temperature: Non-standard incubation conditions can affect bacterial growth and the apparent MIC.

Q3: We are seeing no zone of inhibition around the "this compound" disk for a bacterial strain we expect to be susceptible. What should we investigate?

A3: A complete lack of a zone of inhibition can be perplexing. Here are some troubleshooting steps:

  • Confirm Disk Potency: The primary suspect is the antibiotic disk itself. Test the disk against a known susceptible quality control strain to confirm its activity.

  • Check Bacterial Strain: Verify the identity and purity of your bacterial strain. It's possible the strain has acquired resistance or is not the expected organism.

  • Review Inoculation Procedure: Ensure the entire surface of the agar plate was evenly inoculated to create a confluent lawn of bacteria.[1]

  • Agent 97's Mechanism of Action: Consider if "this compound" has a narrow spectrum of activity that may not include your test organism. Some agents are not suitable for all pathogens.[1]

Q4: Can I compare the zone of inhibition size of "this compound" directly to that of another antibiotic to determine which is more potent?

A4: No, you cannot directly compare the zone sizes of different antibiotics to determine relative potency.[2] The size of the zone of inhibition is influenced by multiple factors, including the drug's solubility, its rate of diffusion through the agar, and its molecular weight, in addition to its antimicrobial activity.[2] To compare the potency of different antimicrobial agents, a quantitative method like determining the Minimum Inhibitory Concentration (MIC) is necessary.

Troubleshooting Guides

Issue 1: Inconsistent Kirby-Bauer Results

If you are experiencing inconsistent zone of inhibition measurements for "this compound," follow this troubleshooting workflow:

G start Inconsistent Zone Sizes Observed inoculum Verify Inoculum Standardization (0.5 McFarland) start->inoculum inoculum->start Not Standardized agar Check Agar Depth (Consistent 4-6 mm) inoculum->agar Standardized agar->start Inconsistent disks Assess Agent 97 Disk Quality (Storage, Expiry) agar->disks Consistent disks->start Poor Quality incubation Confirm Incubation Conditions (35-37°C, 16-18h) disks->incubation Good Quality incubation->start Incorrect qc Run Quality Control Strain incubation->qc Correct resolve Issue Resolved qc->resolve QC in Range contact Contact Support qc->contact QC out of Range

Caption: Troubleshooting workflow for inconsistent Kirby-Bauer results.
Issue 2: Variable MIC Assay Results

For researchers encountering fluctuating MIC values with "this compound," this decision tree can help identify the source of the error:

G start Variable MIC Results dilution Review Serial Dilution Technique (Pipetting, Mixing) start->dilution dilution->start Inaccurate inoculum Check Inoculum Preparation (Density, Purity) dilution->inoculum Accurate inoculum->start Inconsistent media Examine Growth Medium (pH, Batch Consistency) inoculum->media Consistent media->start Variable incubation Verify Incubation Parameters (Time, Temperature) media->incubation Standardized incubation->start Incorrect replicates Increase Number of Replicates incubation->replicates Correct resolve Consistent Results replicates->resolve Issue Resolved contact Consult Senior Scientist or Support replicates->contact Issue Persists

References

Validation & Comparative

Unraveling Bacterial Defenses: A Comparative Analysis of Antibacterial Agent 97 and Colistin

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of two distinct membrane-targeting antibacterial agents reveals differing breadths of activity and mechanisms of action, offering insights for the development of novel antimicrobials to combat drug-resistant pathogens.

In the ongoing battle against antibiotic resistance, the bacterial cell membrane remains a critical and largely unexploited target. This guide provides a detailed comparison of the mechanisms of action of a novel investigational compound, "Antibacterial agent 97," a phenylthiazole pyrimidindiamine derivative, and the established last-resort antibiotic, colistin. While both agents disrupt the bacterial membrane, their distinct molecular interactions result in different antibacterial spectrums and cellular consequences.

Mechanisms of Action: A Tale of Two Membrane Disruptors

This compound: Broad-Spectrum Membrane Damage

This compound, a representative of the phenylthiazole and phenylthiophene pyrimidindiamine class of compounds, exerts its bactericidal effect by directly targeting and damaging the bacterial cell membrane.[1] This interaction leads to a cascade of destructive events, including the dissipation of the membrane potential and the leakage of essential intracellular contents, ultimately resulting in cell death.[1] A key feature of this agent is its activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria, suggesting a mechanism that is not solely dependent on interactions with the lipopolysaccharide (LPS) outer membrane of Gram-negative organisms.[1]

Colistin: A Targeted Assault on Gram-Negative Bacteria

Colistin, a member of the polymyxin class of antibiotics, employs a more targeted approach. Its primary mechanism of action begins with an electrostatic interaction between the positively charged colistin molecule and the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[2] This binding displaces essential divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to a localized disruption and disorganization of the outer membrane.[2] Subsequently, colistin inserts into the membrane, further increasing its permeability, causing leakage of cytoplasmic contents, and culminating in bacterial cell death. This specific interaction with LPS is the primary reason for colistin's potent activity against many Gram-negative pathogens and its general lack of efficacy against Gram-positive bacteria, which lack an outer membrane and LPS.

Visualizing the Mechanisms

Antibacterial_Agent_97_Mechanism cluster_bacterium Bacterial Cell cluster_effect Consequences Cell_Membrane Cell Membrane (Phospholipid Bilayer) Cytoplasm Cytoplasm (Cellular Contents) Potential_Dissipation Dissipation of Membrane Potential Cell_Membrane->Potential_Dissipation Content_Leakage Leakage of Cellular Contents Cell_Membrane->Content_Leakage Membrane_Potential Maintained Membrane Potential Agent_97 Antibacterial Agent 97 Agent_97->Cell_Membrane Direct Interaction and Disruption Cell_Death Cell Death Content_Leakage->Cell_Death

Diagram 1: Mechanism of Action of this compound.

Colistin_Mechanism cluster_gram_negative Gram-Negative Bacterium cluster_disruption Membrane Destabilization Outer_Membrane Outer Membrane with LPS Periplasm Periplasm Cation_Displacement Displacement of Mg2+/Ca2+ Outer_Membrane->Cation_Displacement Inner_Membrane Inner (Cytoplasmic) Membrane Cytoplasm Cytoplasm LPS LPS with Mg2+/Ca2+ Colistin Colistin (Cationic) Colistin->Outer_Membrane Electrostatic Interaction with LPS Permeabilization Increased Membrane Permeability Cation_Displacement->Permeabilization Content_Leakage Leakage of Contents Permeabilization->Content_Leakage Cell_Death Cell Death Content_Leakage->Cell_Death

Diagram 2: Mechanism of Action of Colistin.

Quantitative Performance Comparison

The following table summarizes the in vitro activity of this compound and colistin against representative Gram-negative and Gram-positive bacteria.

Antibacterial Agent Organism Minimum Inhibitory Concentration (MIC) (µg/mL)
This compound Escherichia coli16
Staphylococcus aureus16
Colistin Escherichia coli0.25 - 4
Staphylococcus aureus>128

Data Sources: MIC for this compound from commercial supplier data linked to Fan T, et al. (2020).[1] Colistin MIC for E. coli from various susceptibility testing studies.[2][3][4] Colistin MIC for S. aureus from multiple studies indicating high resistance levels.[5][6][7]

Experimental Protocols

The investigation into the membrane-targeting mechanisms of antibacterial agents like "this compound" and colistin relies on a suite of well-established experimental protocols. These assays provide quantitative and qualitative data on how these compounds interact with and disrupt bacterial membranes.

Membrane Potential Assay

This assay is crucial for determining if an antibacterial agent disrupts the electrochemical gradient across the bacterial membrane.

  • Principle: The fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiOC₂(3)) is used to monitor membrane potential. In healthy, polarized cells, the dye accumulates and forms aggregates that fluoresce red. When the membrane potential is dissipated, the dye is released, and the fluorescence shifts to green.

  • Protocol Outline:

    • Bacterial cultures are grown to the mid-logarithmic phase.

    • Cells are harvested, washed, and resuspended in a suitable buffer.

    • The bacterial suspension is incubated with DiOC₂(3) until a stable fluorescence signal is achieved.

    • The antibacterial agent of interest is added to the suspension.

    • Changes in red and green fluorescence are monitored over time using a fluorometer or flow cytometer.

    • A protonophore like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) is used as a positive control for complete membrane depolarization.[8][9][10][11][12]

Outer Membrane Permeability Assay (NPN Uptake)

This assay specifically assesses the integrity of the outer membrane of Gram-negative bacteria.

  • Principle: The fluorescent probe 1-N-phenylnaphthylamine (NPN) is hydrophobic and is normally excluded by the intact outer membrane. When the outer membrane is permeabilized, NPN can partition into the hydrophobic interior of the membrane, resulting in a significant increase in fluorescence.

  • Protocol Outline:

    • Gram-negative bacteria are grown to the mid-logarithmic phase.

    • Cells are washed and resuspended in a HEPES buffer.

    • The cell suspension is placed in a fluorometer cuvette or a microplate well.

    • NPN is added to the cell suspension, and a baseline fluorescence reading is taken.

    • The antibacterial agent is added, and the increase in fluorescence is measured over time.[13][14][15][16][17]

Cytoplasmic Membrane Integrity Assay (Propidium Iodide Uptake)

This assay determines if the cytoplasmic membrane has been compromised to the extent that larger molecules can enter the cell.

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. If the cell membrane is damaged, PI can enter the cell and bind to DNA, resulting in a significant increase in red fluorescence.

  • Protocol Outline:

    • Bacterial cells are grown and prepared as in the other assays.

    • The cells are treated with the antibacterial agent for a specified period.

    • Propidium iodide is added to the cell suspension.

    • After a short incubation period, the fluorescence is measured using a fluorometer, fluorescence microscope, or flow cytometer.

    • An increase in the number of red-fluorescent cells indicates a loss of membrane integrity.[18][19][20][21]

Conclusion

The comparative analysis of this compound and colistin highlights two distinct strategies for targeting the bacterial membrane. Colistin's highly specific interaction with LPS makes it a potent weapon against many multidrug-resistant Gram-negative bacteria, but this specificity also limits its spectrum of activity. In contrast, this compound's ability to disrupt the membranes of both Gram-positive and Gram-negative bacteria suggests a broader, less specific mechanism of membrane damage. This broader spectrum could be advantageous in treating polymicrobial infections or when the causative pathogen is unknown. However, the potential for off-target effects on host cell membranes would require thorough investigation.

Understanding these different mechanisms of action is paramount for the rational design of new antibacterial agents that can overcome existing resistance mechanisms. The experimental protocols detailed here are fundamental tools for researchers and drug development professionals in the characterization and optimization of such novel membrane-targeting antimicrobials. The continued exploration of compounds like this compound may pave the way for a new generation of antibiotics that can effectively combat the growing threat of multidrug-resistant bacteria.

References

A Comparative Analysis of "Antibacterial Agent 97" and Daptomycin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against antimicrobial resistance, the evaluation of novel antibacterial agents against established therapies is crucial. This guide provides a detailed comparison of the efficacy of "Antibacterial agent 97," a novel phenylthiazole pyrimidindiamine derivative, and daptomycin, a well-established cyclic lipopeptide antibiotic. This comparison is based on available preclinical data, focusing on their mechanism of action, in vitro efficacy, and the experimental protocols used for their evaluation.

Executive Summary

Daptomycin is a potent, last-resort antibiotic with a well-documented broad spectrum of activity against Gram-positive bacteria, including multidrug-resistant strains. "this compound" and its optimized derivative, compound 14g, represent a promising new class of antibacterials that also target the bacterial cell membrane. While direct comparative studies are not yet available, this guide synthesizes the existing data to offer a preliminary assessment of their respective strengths and weaknesses.

Data Presentation: In Vitro Efficacy

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for the most potent derivative of the "this compound" class, compound 14g, and for daptomycin against key bacterial pathogens.

Table 1: MIC of Compound 14g

Bacterial SpeciesMIC (µg/mL)
Escherichia coli2[1]
Staphylococcus aureus3[1]

Table 2: Daptomycin MIC Range for Key Gram-Positive Pathogens

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (including MRSA)0.25[2]0.5[2][3]
Enterococcus faecalis (Vancomycin-resistant)1[2]2[2]
Enterococcus faecium (Vancomycin-resistant)2[2]2[2]
Streptococcus spp.Not specified0.5[3]

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Mechanism of Action

Both daptomycin and the novel phenylthiazole pyrimidindiamine derivatives exert their antibacterial effect by disrupting the bacterial cell membrane, a mechanism that is less prone to the development of resistance compared to other antibiotic targets.

"this compound" (represented by Compound 14g): This agent is elucidated to primarily destroy the bacterial cell membrane. This disruption leads to the dissipation of the membrane potential and subsequent leakage of cellular contents, ultimately resulting in bacterial cell death[1].

Daptomycin: Daptomycin's mechanism is calcium-dependent. It binds to the bacterial cytoplasmic membrane in the presence of calcium ions, leading to a rapid depolarization of the membrane potential. This loss of membrane potential inhibits DNA, RNA, and protein synthesis, causing bacterial cell death.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are representative protocols for key experiments cited in the evaluation of these antibacterial agents.

Minimum Inhibitory Concentration (MIC) Determination

Protocol: Broth Microdilution Method (based on CLSI guidelines)

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then used to prepare a bacterial suspension in a sterile saline or broth solution, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antibiotic Dilutions: The antibacterial agents are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the bacteria.

Bacterial Membrane Potential Assay

Protocol: Membrane Potential Depolarization using DiSC₃(5)

  • Bacterial Cell Preparation: Bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., HEPES buffer with glucose) to a specific optical density.

  • Dye Loading: The voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) is added to the bacterial suspension. The dye is taken up by energized cells, and its fluorescence is quenched. The suspension is incubated until a stable baseline of quenched fluorescence is achieved.

  • Addition of Antibacterial Agent: The antibacterial agent is added to the cell suspension.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. Depolarization of the cell membrane leads to the release of the dye into the medium, resulting in an increase in fluorescence. The rate and extent of this fluorescence increase are indicative of the membrane-depolarizing activity of the agent.

Visualizations

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Culture B Prepare 0.5 McFarland Standard Suspension A->B Adjust Turbidity D Inoculate Microtiter Plate B->D Dilute Inoculum C Serial Dilution of Antibacterial Agent C->D Add to Wells E Incubate at 37°C for 16-20h D->E F Read Plates for Visible Growth E->F G Determine MIC F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Signaling Pathway: Membrane Depolarization

Membrane_Depolarization cluster_membrane Bacterial Cell Membrane Membrane Phospholipid Bilayer Disruption Membrane Disruption/ Pore Formation Membrane->Disruption Potential Maintained Membrane Potential Depolarization Dissipation of Membrane Potential Potential->Depolarization Loss of Agent Membrane-Targeting Antibacterial Agent Agent->Membrane Binds to/Inserts into Disruption->Depolarization Leakage Ion & Content Leakage Depolarization->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of action for membrane-targeting antibacterials.

Conclusion

Daptomycin remains a cornerstone in the treatment of serious Gram-positive infections due to its proven efficacy and broad spectrum of activity against resistant pathogens. The novel phenylthiazole pyrimidindiamine class, represented by compound 14g, demonstrates a promising and analogous mechanism of action by targeting the bacterial cell membrane. The in vitro activity of compound 14g against S. aureus is noted, although at a higher MIC than daptomycin.

A significant advantage of the phenylthiazole pyrimidindiamine class appears to be its activity against Gram-negative bacteria like E. coli, a spectrum not covered by daptomycin. However, a comprehensive evaluation of its efficacy against a wider panel of Gram-positive organisms, particularly clinically relevant resistant strains, is necessary to fully understand its potential clinical utility in comparison to daptomycin. Further head-to-head studies are warranted to directly compare the potency and spectrum of these two classes of membrane-active antibacterial agents.

References

Comparative Analysis of Antibacterial Agents Against Antibiotic-Resistant Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the efficacy and evaluation of novel antibacterial compounds against Methicillin-Resistant Staphylococcus aureus (MRSA).

Introduction: The rise of antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. This has spurred intensive research into the discovery and development of novel antibacterial agents. This guide provides a comparative overview of the in vitro activity of various antibacterial agents against MRSA. While initial searches for "Antibacterial agent 97" indicate a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, specific data regarding its efficacy against antibiotic-resistant strains is not publicly available.[1][2] Therefore, this guide will focus on a selection of well-characterized antibacterial agents with demonstrated activity against MRSA, providing a framework for the evaluation of new compounds.

Comparative Efficacy of Anti-MRSA Agents

The following table summarizes the in vitro activity of selected antibacterial agents against MRSA strains, as determined by their Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates greater potency.

Antibacterial AgentClassMechanism of ActionMRSA MIC Range (µg/mL)Key Features
Linezolid OxazolidinoneInhibits protein synthesis by binding to the 50S ribosomal subunit.[3][4]0.5 - 4.0[4]Orally bioavailable, effective against many Gram-positive resistant bacteria.[1][3]
Daptomycin LipopeptideDisrupts bacterial cell membrane function.[3]0.25 - 2.0[3]Rapidly bactericidal against a broad range of Gram-positive bacteria.
Vancomycin GlycopeptideInhibits cell wall synthesis.[4]1.0 - 2.0 (susceptible)[4]A standard therapy for serious MRSA infections, but resistance is emerging.[4]
Ceftaroline CephalosporinInhibits cell wall synthesis by binding to penicillin-binding proteins.[4]0.25 - 2.0First β-lactam antibiotic approved for the treatment of MRSA infections.[4]
Tigecycline GlycylcyclineInhibits protein synthesis by binding to the 30S ribosomal subunit.[1][3]0.12 - 0.5Broad-spectrum activity against many resistant bacteria.
Lugdunin Cyclic PeptidePotent bactericidal activity against a range of Gram-positive pathogens, including MRSA.Not specifiedA novel class of thiazolidine-containing cyclic peptide antibiotics.
Corbomycin GlycopeptideActive against MRSA, daptomycin-resistant S. aureus, and VISA.Not specifiedDifferent mechanism of action compared to classical glycopeptide antibiotics.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of antibacterial agents. Below are protocols for key in vitro assays used to characterize the activity of compounds against MRSA.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the MRSA strain from an agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the antibacterial agent in a suitable solvent.

    • Perform serial two-fold dilutions of the agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a positive control (bacteria in broth without the agent) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the antibacterial agent in which there is no visible growth (turbidity).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare MRSA Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Antibacterial Agent B->C D Incubate at 37°C for 16-20h C->D E Read Wells for Turbidity D->E F Determine MIC E->F

Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Preparation:

    • Grow an overnight culture of the MRSA strain in CAMHB.

    • Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in fresh CAMHB.

  • Exposure to Antibacterial Agent:

    • Add the antibacterial agent at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension.

    • Include a growth control without the agent.

    • Incubate the cultures at 37°C with shaking.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration of the antibacterial agent.

    • A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.[5]

Time_Kill_Workflow cluster_setup Setup cluster_incubation Incubation & Sampling cluster_quantification Quantification cluster_result Result A Prepare MRSA Inoculum B Add Antibacterial Agent at Different MIC Multiples A->B C Incubate at 37°C with Shaking B->C D Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) C->D E Serial Dilution and Plating D->E F Incubate Plates and Count Colonies (CFU/mL) E->F G Plot Log10 CFU/mL vs. Time F->G

Workflow for Time-Kill Assay.
Anti-Biofilm Activity Assay (Crystal Violet Method)

This assay quantifies the ability of an antibacterial agent to inhibit biofilm formation or eradicate established biofilms.

Protocol:

  • Biofilm Formation:

    • Prepare a standardized MRSA suspension (as in the MIC protocol) and dilute it 1:100 in a suitable growth medium (e.g., Tryptic Soy Broth with 1% glucose).

    • Dispense the diluted culture into the wells of a 96-well flat-bottomed microtiter plate.

    • To test inhibition of biofilm formation, add the antibacterial agent at various concentrations at this stage.

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing:

    • Carefully aspirate the medium and planktonic cells from the wells.

    • Gently wash the wells three times with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining:

    • Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

    • Remove the crystal violet solution and wash the wells again with PBS.

  • Quantification:

    • Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the bound crystal violet.

    • Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader.

    • A reduction in absorbance compared to the untreated control indicates biofilm inhibition.

Biofilm_Assay_Workflow A Inoculate MRSA in Microtiter Plate (with/without antibacterial agent) B Incubate at 37°C for 24-48h A->B C Wash with PBS to Remove Planktonic Cells B->C D Stain with 0.1% Crystal Violet C->D E Wash to Remove Excess Stain D->E F Solubilize Bound Stain E->F G Measure Absorbance (OD595) F->G

Workflow for Crystal Violet Biofilm Assay.

Conclusion

The development of new antibacterial agents against resistant pathogens like MRSA is a critical area of research. A systematic approach to evaluating the efficacy of these agents is essential. This guide provides a comparative overview of several key anti-MRSA agents and detailed protocols for fundamental in vitro assays. By employing standardized methodologies, researchers can generate robust and comparable data, facilitating the identification and advancement of promising new therapies to combat the growing threat of antibiotic resistance.

References

A Comparative Analysis of Antibacterial Agent 97: A Novel Hit Compound

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of rising antimicrobial resistance, the discovery and validation of novel antibacterial agents are of paramount importance. This guide provides a comprehensive evaluation of "Antibacterial agent 97," a novel hit compound identified through high-throughput screening. Its performance is benchmarked against established antibiotics, Ciprofloxacin and Vancomycin, to ascertain its potential as a lead candidate for further development. The following sections present comparative data, detailed experimental methodologies, and visual representations of its evaluation workflow and putative mechanism of action.

Comparative Efficacy and Safety Profile

The initial validation of "this compound" involved determining its antibacterial potency against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria, alongside its cytotoxic effect on a human cell line (HEK293). The data, summarized below, indicates a promising therapeutic window, particularly against S. aureus.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Control Antibiotics

CompoundMIC against E. coli (ATCC 25922) (µg/mL)MIC against S. aureus (ATCC 29213) (µg/mL)
This compound 162
Ciprofloxacin0.0150.5
VancomycinNot Applicable¹1

¹ Vancomycin is generally not effective against Gram-negative bacteria like E. coli.

Table 2: Cytotoxicity and Selectivity Index

CompoundCytotoxicity (IC₅₀) against HEK293 cells (µg/mL)Selectivity Index (SI) against S. aureus (IC₅₀/MIC)
This compound > 64> 32
Ciprofloxacin> 100> 200
Vancomycin> 100> 100

Experimental Protocols

The data presented above was generated using the following standard laboratory protocols.

Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains: Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213) were used.

  • Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) was used for bacterial growth.

  • Procedure:

    • A two-fold serial dilution of each compound was prepared in a 96-well microtiter plate.

    • Bacterial cultures were grown to the mid-logarithmic phase and diluted to a final concentration of 5 x 10⁵ CFU/mL.

    • An equal volume of the bacterial suspension was added to each well containing the diluted compounds.

    • Plates were incubated at 37°C for 18-24 hours.

    • The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxic potential of the compounds was assessed against human embryonic kidney 293 (HEK293) cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Line: HEK293 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Procedure:

    • HEK293 cells were seeded into 96-well plates and incubated for 24 hours to allow for cell attachment.

    • The cells were then treated with serial dilutions of the test compounds and incubated for another 48 hours.

    • The MTT reagent was added to each well, and the plates were incubated for 4 hours, allowing viable cells to convert MTT into formazan crystals.

    • The formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

    • The absorbance was measured at 570 nm, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) was calculated.

Visualizing the Validation and Mechanism

To provide a clearer understanding of the evaluation process and the proposed mechanism of "this compound," the following diagrams have been generated.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Lead Optimization a High-Throughput Screening b Hit Identification (this compound) a->b c MIC Determination (Gram-positive & Gram-negative) b->c e Selectivity Index Calculation c->e d Cytotoxicity Assay (e.g., HEK293 cells) d->e f Target Identification Assays (e.g., DNA Gyrase Inhibition) e->f g Resistance Studies f->g h Structure-Activity Relationship (SAR) Studies g->h i Improved Analogs h->i

Caption: Workflow for the validation of a novel antibacterial hit.

G cluster_pathway Proposed Mechanism: Inhibition of DNA Replication dna Bacterial Chromosomal DNA gyrase DNA Gyrase (Target Enzyme) dna->gyrase relieves supercoiling unwound Unwound DNA gyrase->unwound helicase DNA Helicase replicated Replicated DNA helicase->replicated allows replication unwound->helicase unwinds strands agent97 Antibacterial Agent 97 agent97->gyrase INHIBITS

Caption: Putative signaling pathway affected by this compound.

A Comparative Analysis of "Antibacterial Agent 97" and Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel antibacterial compound, "Antibacterial agent 97," and its optimized derivative, compound 14g, against conventional antibiotics. The focus is on their mechanisms of action, spectrum of activity, and efficacy, supported by available experimental data.

Introduction

The rise of antibiotic resistance is a critical global health challenge, necessitating the discovery and development of new antibacterial agents with novel mechanisms of action. "this compound" is a recently identified hit compound from which a series of phenylthiazole and phenylthiophene pyrimidindiamine derivatives have been synthesized. Among these, compound 14g has emerged as a lead candidate with potent antibacterial activity. This guide compares the performance of "this compound" and compound 14g with established conventional antibiotics, namely Penicillin, Ciprofloxacin, and Tetracycline, against two clinically significant pathogens: Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium).

Mechanism of Action

A fundamental difference between "this compound"/compound 14g and the selected conventional antibiotics lies in their mode of action.

"this compound" and Compound 14g: These compounds exert their antibacterial effect by disrupting the bacterial cell membrane . This mechanism involves the dissipation of the membrane potential and leakage of cellular contents, ultimately leading to cell death. A key advantage of this mode of action is that it is less likely to induce bacterial resistance compared to antibiotics that target specific metabolic pathways.

Conventional Antibiotics:

  • Penicillin: A β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall by targeting penicillin-binding proteins (PBPs) involved in peptidoglycan synthesis.

  • Ciprofloxacin: A fluoroquinolone that inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.

  • Tetracycline: A protein synthesis inhibitor that binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.

Signaling Pathway Diagrams

Antibacterial_Agent_97_Mechanism Antibacterial_Agent_97 Antibacterial_Agent_97 Bacterial_Cell_Membrane Bacterial_Cell_Membrane Antibacterial_Agent_97->Bacterial_Cell_Membrane Targets Membrane_Disruption Membrane_Disruption Bacterial_Cell_Membrane->Membrane_Disruption Leakage Leakage of Cellular Contents Membrane_Disruption->Leakage Cell_Death Cell_Death Leakage->Cell_Death Conventional_Antibiotics_Mechanisms cluster_penicillin Penicillin cluster_ciprofloxacin Ciprofloxacin cluster_tetracycline Tetracycline Penicillin Penicillin PBP Penicillin-Binding Proteins Penicillin->PBP Inhibits Cell_Wall_Synthesis Cell Wall Synthesis Inhibition PBP->Cell_Wall_Synthesis Cell_Lysis_P Cell Lysis Cell_Wall_Synthesis->Cell_Lysis_P Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase/ Topoisomerase IV Ciprofloxacin->DNA_Gyrase Inhibits DNA_Replication DNA Replication Inhibition DNA_Gyrase->DNA_Replication Cell_Death_C Cell Death DNA_Replication->Cell_Death_C Tetracycline Tetracycline Ribosome_30S 30S Ribosome Tetracycline->Ribosome_30S Binds to Protein_Synthesis Protein Synthesis Inhibition Ribosome_30S->Protein_Synthesis Bacteriostasis Bacteriostasis Protein_Synthesis->Bacteriostasis MIC_Workflow Start Start Prepare_Agent Prepare Serial Dilutions of Antibacterial Agent Start->Prepare_Agent Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Prepare_Agent->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MIC (Lowest Concentration with No Growth) Incubate->Read_MIC End End Read_MIC->End

Navigating the Landscape of Antibiotic Cross-Resistance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Fosfomycin is a broad-spectrum antibiotic that has garnered renewed interest in an era of increasing multidrug resistance. Its unique mechanism of action, which involves the inhibition of the initial step in bacterial cell wall synthesis, makes it a compelling candidate for combination therapies and for treating infections caused by multidrug-resistant pathogens.[1] This guide will delve into the cross-resistance profile of Fosfomycin with other major antibiotic classes, supported by experimental data and detailed methodologies.

Comparative Analysis of Cross-Resistance

The potential for cross-resistance between antibiotics is a critical factor in clinical decision-making and drug development. The following table summarizes the known cross-resistance patterns between Fosfomycin and other commonly used antibiotic classes.

Antibiotic ClassRepresentative AntibioticsKnown Cross-Resistance with FosfomycinSupporting Evidence
β-Lactams Penicillins, Cephalosporins, CarbapenemsLow to negligible. The mechanism of action of β-lactams (inhibition of peptidoglycan cross-linking) is distinct from that of Fosfomycin (inhibition of peptidoglycan precursor synthesis).[1]Studies have shown that resistance to β-lactams, including extended-spectrum β-lactamase (ESBL) production, does not typically confer resistance to Fosfomycin.[2]
Fluoroquinolones Ciprofloxacin, LevofloxacinLow. Fluoroquinolones target DNA gyrase and topoisomerase IV, which are unrelated to Fosfomycin's target, MurA.[3]Clinical data indicates that fluoroquinolone-resistant isolates often remain susceptible to Fosfomycin.
Aminoglycosides Gentamicin, Tobramycin, AmikacinLow. Aminoglycosides inhibit protein synthesis by binding to the 30S ribosomal subunit, a mechanism unrelated to cell wall synthesis inhibition.In vitro studies consistently demonstrate a lack of cross-resistance between aminoglycosides and Fosfomycin.
Glycopeptides Vancomycin, TeicoplaninLow. Glycopeptides inhibit a later stage of cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.The distinct targets within the cell wall synthesis pathway minimize the likelihood of cross-resistance.
Macrolides Azithromycin, Clarithromycin, ErythromycinLow. Macrolides inhibit protein synthesis by binding to the 50S ribosomal subunit.Their mechanism of action is fundamentally different from Fosfomycin, making cross-resistance uncommon.
Tetracyclines Doxycycline, MinocyclineLow. Tetracyclines also target the 30S ribosomal subunit to inhibit protein synthesis.No significant cross-resistance has been reported in the literature.

Experimental Protocols for Assessing Cross-Resistance

The determination of cross-resistance is based on standardized in vitro susceptibility testing methods. The following are key experimental protocols used to generate the data supporting the comparative analysis.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium.

Methodology:

  • Broth Microdilution: A standardized inoculum of the test bacterium is added to wells of a microtiter plate containing serial twofold dilutions of the antibiotic. The plates are incubated for 16-20 hours at 35-37°C. The MIC is the lowest concentration of the antibiotic that prevents visible growth.

  • Agar Dilution: A series of agar plates containing different concentrations of the antibiotic are prepared. A standardized bacterial suspension is then spotted onto the surface of each plate. After incubation, the MIC is determined as the lowest antibiotic concentration that inhibits bacterial growth.

  • Gradient Diffusion (E-test): A plastic strip impregnated with a predefined gradient of antibiotic concentrations is placed on an agar plate inoculated with the test bacterium. After incubation, a zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the strip.

Checkerboard Assay

Objective: To assess the synergistic, indifferent, or antagonistic interaction between two antibiotics.

Methodology:

  • A microtiter plate is prepared with serial dilutions of two antibiotics, both horizontally and vertically, creating a "checkerboard" of concentration combinations.

  • Each well is inoculated with a standardized bacterial suspension.

  • After incubation, the growth in each well is assessed.

  • The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. An FIC index of ≤ 0.5 indicates synergy, > 0.5 to < 4 indicates an additive or indifferent effect, and ≥ 4 indicates antagonism.

Time-Kill Curve Assay

Objective: To evaluate the bactericidal or bacteriostatic activity of an antibiotic over time.

Methodology:

  • A standardized bacterial suspension is incubated with the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC).

  • Samples are withdrawn at different time points (e.g., 0, 2, 4, 8, 24 hours) and plated on antibiotic-free agar.

  • After incubation of the plates, the number of viable bacteria (colony-forming units per milliliter) is determined.

  • A time-kill curve is generated by plotting the log10 of the viable count against time. A ≥ 3-log10 reduction in bacterial count is considered bactericidal.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Cross-Resistance Assessment

experimental_workflow cluster_prep Bacterial Isolate Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis isolate Bacterial Isolate culture Overnight Culture isolate->culture suspension Standardized Suspension culture->suspension mic MIC Determination (Broth/Agar Dilution) suspension->mic checkerboard Checkerboard Assay (Synergy Testing) suspension->checkerboard time_kill Time-Kill Assay (Bactericidal Activity) suspension->time_kill mic_results MIC Values mic->mic_results fic_index FIC Index checkerboard->fic_index kill_curves Time-Kill Curves time_kill->kill_curves fosfomycin_moa cluster_cell_wall Bacterial Cell Wall Synthesis pep Phosphoenolpyruvate (PEP) murA MurA Enzyme pep->murA unag UDP-N-acetylglucosamine (UNAG) unag->murA unam UDP-N-acetylmuramic acid (UNAM) murA->unam peptidoglycan Peptidoglycan Synthesis unam->peptidoglycan cell_wall Bacterial Cell Wall peptidoglycan->cell_wall fosfomycin Fosfomycin fosfomycin->murA Inhibits

References

A Comparative Analysis of Resistance Potential: Antibacterial Agent 97 vs. Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Drug Development Professionals

The emergence of antibiotic resistance is a paramount threat to global health, necessitating the development of novel antibacterial agents with a low propensity for resistance development.[1][2] This guide provides a comparative evaluation of the hypothetical "Antibacterial agent 97" against established antibiotics, Ciprofloxacin (a fluoroquinolone) and Penicillin (a β-lactam), focusing on the potential for resistance development. The data presented herein is hypothetical but based on established principles of antimicrobial resistance.

Comparative Mechanisms of Action

Understanding the mechanism of action is crucial for predicting resistance pathways. "this compound" is hypothesized to inhibit NAD+-dependent DNA ligase (LigA), an essential enzyme for joining Okazaki fragments during DNA replication.[3][4][5] This target is distinct from those of the comparators.

  • This compound (Hypothetical): Targets NAD+-dependent DNA ligase (LigA), which is essential for sealing nicks in DNA during replication and repair.[3][5] Its specificity for the bacterial NAD+-dependent enzyme over human ATP-dependent ligases suggests a favorable therapeutic window.[4]

  • Ciprofloxacin (Fluoroquinolone): Inhibits two essential bacterial enzymes, DNA gyrase and topoisomerase IV.[6][7] These enzymes are responsible for managing DNA supercoiling during replication, and their inhibition leads to breaks in the DNA, blocking replication.[8][]

  • Penicillin (β-Lactam): Inhibits penicillin-binding proteins (PBPs), which are enzymes that catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[10][11][12] This disruption leads to cell lysis and death.

G cluster_agent97 This compound cluster_cipro Ciprofloxacin cluster_penicillin Penicillin a97 Agent 97 ligA DNA Ligase (LigA) a97->ligA Inhibits okazaki Okazaki Fragment Ligation Failure ligA->okazaki Blocks death1 Cell Death okazaki->death1 cipro Ciprofloxacin gyrase DNA Gyrase & Topoisomerase IV cipro->gyrase Inhibits supercoil DNA Supercoiling Failure gyrase->supercoil Blocks death2 Cell Death supercoil->death2 pen Penicillin pbp Penicillin-Binding Proteins (PBPs) pen->pbp Inhibits cellwall Cell Wall Synthesis Failure pbp->cellwall Blocks death3 Cell Death cellwall->death3

Figure 1. Comparative mechanisms of action for three antibacterial agents.

In Vitro Resistance Potential: MIC & MPC

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[13][14] The Mutant Prevention Concentration (MPC) is a more stringent measure, defined as the lowest concentration required to prevent the growth of any first-step resistant mutants in a large bacterial population (≥10⁹ CFU).[15][16][17] The range between the MIC and MPC is known as the Mutant Selection Window (MSW), where resistance is most likely to be selected.[16][18]

Table 1: Comparative MIC and MPC Data (Hypothetical) All values in µg/mL. Data represents testing against a hypothetical strain of Staphylococcus aureus.

Antibacterial AgentTarget OrganismMIC₅₀MIC₉₀MPC₉₀MSW (MPC₉₀/MIC₉₀)
This compound S. aureus0.250.524
Ciprofloxacin S. aureus0.5188
Penicillin S. aureus12>64>32

  • Interpretation: "this compound" demonstrates a potent MIC and, critically, a narrow Mutant Selection Window. A smaller MSW ratio suggests that the concentrations required to inhibit the general population and the concentrations required to prevent the emergence of resistant mutants are close, reducing the likelihood of resistance selection during therapy.

G cluster_zones conc Drug Concentration → a Below MIC (Growth of all bacteria) b Between MIC and MPC (Selective amplification of resistant mutants) c Above MPC (Growth of both susceptible and resistant bacteria is blocked) zone_a zone_b zone_c mic_label MIC zone_b:w->mic_label mpc_label MPC zone_c:w->mpc_label

Figure 2. The Mutant Selection Window concept.

Propensity for Resistance Development: Serial Passage Studies

Serial passage experiments evaluate the potential for resistance to develop over time by repeatedly exposing a bacterial population to sub-inhibitory concentrations of an antibiotic.[19][20][21]

Table 2: Fold-Increase in MIC after 21 Days of Serial Passage (Hypothetical)

Antibacterial AgentTarget OrganismInitial MIC (Day 0)Final MIC (Day 21)Fold-Increase in MIC
This compound S. aureus0.524x
Ciprofloxacin S. aureus13232x
Penicillin S. aureus2>256>128x

  • Interpretation: "this compound" shows a significantly lower propensity for high-level resistance development in this in vitro evolution model. The modest 4-fold increase in MIC over 21 days suggests that mutations conferring resistance to this agent may arise less frequently or impose a higher fitness cost on the bacteria.

G start Day 0: Inoculate Culture + Sub-MIC Drug incubate1 Incubate 24h start->incubate1 determine_mic Day 1: Determine New MIC incubate1->determine_mic passage Passage Culture from Well below New MIC to Fresh Media determine_mic->passage incubate2 Incubate 24h passage->incubate2 repeat Repeat for 21 Days incubate2->repeat repeat->passage Days 2-20 final_mic Day 21: Determine Final MIC repeat->final_mic Day 21

Figure 3. Workflow for a serial passage resistance experiment.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method according to CLSI/EUCAST guidelines.[13]

  • Preparation: A two-fold serial dilution of the antibacterial agent is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[14][22]

  • Inoculum: The test organism is cultured to log phase and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[14][22]

  • Reading: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible growth, as observed by the naked eye or a plate reader.[23]

Mutant Prevention Concentration (MPC) Assay

The MPC assay is performed to determine the concentration of antibiotic that prevents the emergence of resistant mutants.[16][24]

  • Inoculum Preparation: A large bacterial population is prepared by growing the culture overnight to a high density. The culture is then concentrated by centrifugation and resuspended to achieve a final inoculum of ≥10¹⁰ CFU.[16]

  • Plating: The high-density inoculum is spread onto Mueller-Hinton agar plates containing various concentrations of the antibacterial agent, typically ranging from 1x to 64x the MIC.[16]

  • Incubation: Plates are incubated at 37°C for 48-72 hours to allow for the growth of any resistant colonies.[16]

  • Determination: The MPC is defined as the lowest antibiotic concentration at which no bacterial colonies are observed.[16][24]

Serial Passage Experiment for Resistance Development

This experiment assesses the rate at which resistance develops through continuous exposure to an antibiotic.[19][25]

  • Initial MIC: The baseline MIC of the test organism against the antibiotic is determined.

  • Daily Passage: A series of tubes with two-fold dilutions of the antibiotic is prepared. The tubes are inoculated from the previous day's culture grown at 0.5x the current MIC.[20]

  • Incubation: Cultures are incubated for 24 hours at 37°C.[26]

  • MIC Determination and Transfer: After incubation, the new MIC is recorded. A small volume of the culture from the well immediately below the new MIC (the highest concentration permitting growth) is used to inoculate the next day's series of dilutions.[20]

  • Duration: This process is repeated daily for a set period, such as 21 days, or until a significant increase in MIC is observed.[20]

References

A Head-to-Head Comparison of Phenylthiazole and Phenylthiophene Pyrimidindiamines in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a core scaffold is a critical step in the design of novel kinase inhibitors. Among the myriad of heterocyclic systems, pyrimidindiamines have emerged as a privileged scaffold, with phenylthiazole and phenylthiophene moieties being common substitutions. This guide provides an objective, data-driven comparison of these two chemical classes, summarizing their performance as kinase inhibitors and offering insights into their structure-activity relationships (SAR).

This comparative analysis is based on a review of published experimental data. While direct head-to-head studies on a single kinase target are limited, this guide consolidates findings from various studies to highlight the key attributes of each scaffold.

Executive Summary

Both phenylthiazole and phenylthiophene pyrimidindiamines have demonstrated significant potential as inhibitors of various protein kinases. The choice between these two scaffolds may depend on the specific kinase target and the desired pharmacological profile.

  • Phenylthiazole Pyrimidindiamines have shown potent activity against kinases such as Mnk2. The thiazole ring offers multiple points for substitution, allowing for fine-tuning of potency and pharmacokinetic properties.

  • Phenylthiophene Pyrimidindiamines , particularly in the form of thieno[2,3-d]pyrimidines, have been extensively explored as inhibitors of receptor tyrosine kinases, including FGFR1, VEGFR2, and FLT3. The thiophene ring's electronic properties and ability to engage in specific interactions within the ATP-binding pocket make it a valuable component in kinase inhibitor design.

Data Presentation: A Comparative Overview

The following tables summarize the reported biological activities of representative phenylthiazole and phenylthiophene pyrimidindiamine derivatives against various kinase targets.

Table 1: Biological Activity of Phenylthiazole Pyrimidindiamine Derivatives

Compound ClassTarget KinaseKey Compound ExampleIC50 (nM)Cellular ActivityReference
5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-oneMnk2Compound with specific substitutions<100Reduces eIF4E phosphorylation[1]

Table 2: Biological Activity of Phenylthiophene Pyrimidindiamine (Thieno[2,3-d]pyrimidine) Derivatives

Compound ClassTarget KinaseKey Compound ExampleIC50 (µM)Cellular ActivityReference
N-phenylthieno[2,3-d]pyrimidin-4-aminesFGFR13-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol0.16Antiproliferative activity[2]
N-phenylthieno[2,3-d]pyrimidin-4-aminesFGFR13-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol0.18Antiproliferative activity[2]
Thieno[2,3-d]pyrimidinesFLT3Compound 532.435Induces apoptosis and autophagy[3]

Structure-Activity Relationship (SAR) Insights

Phenylthiazole Pyrimidindiamines

The SAR for phenylthiazole pyrimidindiamines as Mnk2 inhibitors reveals that substitutions on the phenyl ring and the thiazole moiety are crucial for activity. The phenylamino group often forms key hydrogen bonds with the kinase hinge region.

Phenylthiophene Pyrimidindiamines (Thieno[2,3-d]pyrimidines)

For thieno[2,3-d]pyrimidine-based kinase inhibitors, the anilino substituent at the 4-position is a common feature, playing a critical role in binding to the hinge region of the kinase.[4] Modifications on this phenyl ring, as well as on the thiophene ring, significantly impact potency and selectivity.[2] For instance, in FGFR1 inhibitors, the position of the phenyl group on the thieno[2,3-d]pyrimidine core influences activity.[2]

Experimental Protocols

General In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against a target kinase.

Materials:

  • Recombinant human kinase

  • Peptide substrate specific to the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the kinase and its specific peptide substrate in the kinase assay buffer.

  • Add serial dilutions of the test compounds to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP to the wells.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

  • The luminescence signal, which is proportional to the kinase activity, is measured using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound Test Compound (Phenylthiazole/Phenylthiophene Pyrimidindiamine) Reaction Kinase Reaction Compound->Reaction Kinase Recombinant Kinase Kinase->Reaction Substrate Peptide Substrate & ATP Substrate->Reaction Detection ADP Detection Reaction->Detection Measure ADP production Analysis IC50 Determination Detection->Analysis Calculate % Inhibition signaling_pathway RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Activation Inhibitor Phenylthiazole or Phenylthiophene Pyrimidindiamine Inhibitor->RTK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

References

Comparative Efficacy of a Novel Antibacterial Agent and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the absence of publicly available scientific data for "Antibacterial agent 97," this guide provides a comparative analysis of Ceftaroline , a fifth-generation cephalosporin with potent anti-MRSA activity, against the standard-of-care antibiotic, vancomycin . This comparison is intended to serve as a template for researchers, scientists, and drug development professionals, illustrating how such a guide can be structured with relevant experimental data.

This document offers an objective comparison of the antibacterial efficacy of Ceftaroline and vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA), supported by in vitro and in vivo experimental data.

Overview of Antibacterial Agents

Vancomycin: A glycopeptide antibiotic that has been a cornerstone in the treatment of serious MRSA infections for decades. Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2][3][4][5]

Ceftaroline: A novel fifth-generation cephalosporin with broad-spectrum activity against Gram-positive bacteria, including MRSA and vancomycin-intermediate S. aureus (VISA).[6][7][8] It also inhibits bacterial cell wall synthesis but through a different mechanism than vancomycin.[6][9][10][11]

Mechanism of Action

The distinct mechanisms of action of vancomycin and Ceftaroline are crucial to understanding their efficacy and potential for resistance development.

Vancomycin acts by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall synthesis.[1][2][4][5]

Ceftaroline is a β-lactam antibiotic that covalently binds to and inhibits penicillin-binding proteins (PBPs).[6][10] Its potent anti-MRSA activity is attributed to its high affinity for PBP2a, the protein encoded by the mecA gene that confers methicillin resistance.[6][9]

cluster_0 Vancomycin Mechanism of Action Vancomycin Vancomycin DAlaDAla D-Ala-D-Ala terminus of peptidoglycan precursor Vancomycin->DAlaDAla Binds to Transglycosylation Transglycosylation (Peptidoglycan chain elongation) Vancomycin->Transglycosylation Inhibits Transpeptidation Transpeptidation (Peptidoglycan cross-linking) Vancomycin->Transpeptidation Inhibits CellWall Bacterial Cell Wall Synthesis CellLysis Cell Lysis CellWall->CellLysis Disruption leads to

Diagram 1: Vancomycin's mechanism of action.

cluster_1 Ceftaroline Mechanism of Action Ceftaroline Ceftaroline PBP2a Penicillin-Binding Protein 2a (PBP2a) in MRSA Ceftaroline->PBP2a Binds to and inhibits Transpeptidation_Ceft Transpeptidation (Peptidoglycan cross-linking) PBP2a->Transpeptidation_Ceft Catalyzes CellWall_Ceft Bacterial Cell Wall Synthesis CellLysis_Ceft Cell Lysis CellWall_Ceft->CellLysis_Ceft Disruption leads to

Diagram 2: Ceftaroline's anti-MRSA mechanism.

In Vitro Efficacy

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Antibacterial AgentMRSA MIC₅₀ (µg/mL)MRSA MIC₉₀ (µg/mL)Reference Strains
Ceftaroline 0.51Clinical Isolates
Vancomycin 12Clinical Isolates
Data is representative and may vary based on specific strains and testing conditions.[12][13]
Time-Kill Assay

Time-kill assays assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. Ceftaroline has demonstrated bactericidal activity against MRSA.[6][14][15][16]

Time (hours)Ceftaroline (2x MIC) Log₁₀ CFU/mL ReductionVancomycin (2x MIC) Log₁₀ CFU/mL Reduction
0 00
4 ~2~1
8 >3~1.5
24 >3 (sustained)~2
Representative data from time-kill curve studies.[17][18]

In Vivo Efficacy

Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antibacterial agents.

Treatment GroupMean Bacterial Load Reduction (Log₁₀ CFU/thigh) vs. Control
Ceftaroline ~2.5 - 3.0
Vancomycin ~1.5 - 2.0
Data represents typical outcomes in a neutropenic mouse thigh infection model 24 hours post-treatment.[19][20]

Experimental Protocols

MIC Determination: Broth Microdilution Method

cluster_workflow Broth Microdilution Workflow prep_inoculum Prepare standardized MRSA inoculum (~5x10^5 CFU/mL) inoculate Inoculate microtiter plate with MRSA suspension prep_inoculum->inoculate serial_dilute Perform 2-fold serial dilutions of antibiotics in microtiter plate serial_dilute->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic

Diagram 3: Broth microdilution workflow.
  • Preparation of Antimicrobial Solutions: Stock solutions of Ceftaroline and vancomycin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[21][22][23][24]

  • Inoculum Preparation: MRSA colonies from an overnight culture on a non-selective agar plate are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: The wells of the microtiter plate are inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.[25]

  • MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Time-Kill Assay
  • Culture Preparation: A logarithmic-phase culture of MRSA is diluted to a starting inoculum of approximately 10⁵ to 10⁶ CFU/mL in CAMHB.

  • Exposure to Antibiotics: Ceftaroline and vancomycin are added to separate cultures at concentrations corresponding to multiples of their predetermined MICs (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is included.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture, serially diluted in sterile saline, and plated on appropriate agar plates.[26][27][28][29][30]

  • Enumeration and Analysis: After incubation, the number of colonies (CFU/mL) is counted for each time point. The results are plotted as log₁₀ CFU/mL versus time to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[27]

Murine Thigh Infection Model

cluster_invivo Murine Thigh Infection Model Workflow neutropenia Induce neutropenia in mice (e.g., with cyclophosphamide) infection Inject MRSA inoculum into the thigh muscle neutropenia->infection treatment Administer antibiotics (Ceftaroline, Vancomycin) at specified doses and times infection->treatment euthanasia Euthanize mice at a predetermined time point (e.g., 24 hours post-treatment) treatment->euthanasia homogenization Aseptically remove and homogenize thigh tissue euthanasia->homogenization quantification Perform serial dilutions and plate homogenate to determine bacterial load (CFU/thigh) homogenization->quantification

Diagram 4: In vivo infection model workflow.
  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide to make them more susceptible to infection.[31][32][33]

  • Infection: A defined inoculum of an MRSA strain (e.g., 10⁶ CFU) is injected into the thigh muscle of the mice.[34]

  • Treatment: At a specified time post-infection (e.g., 2 hours), cohorts of mice are treated with Ceftaroline, vancomycin, or a vehicle control via a clinically relevant route (e.g., subcutaneous or intravenous).

  • Endpoint Analysis: At a predetermined time (e.g., 24 hours after initiation of treatment), mice are euthanized, and the infected thigh muscle is aseptically removed and homogenized.

  • Bacterial Load Quantification: The tissue homogenate is serially diluted and plated on agar to determine the number of viable bacteria (CFU/thigh). The efficacy of the treatment is determined by comparing the bacterial load in the treated groups to the control group.[20]

Conclusion

This guide provides a framework for comparing the efficacy of antibacterial agents against MRSA. Based on the available data for Ceftaroline, this novel cephalosporin demonstrates potent in vitro and in vivo activity against MRSA, often exceeding that of vancomycin.[6][14][19] For "this compound," a comprehensive evaluation would require similar rigorous in vitro and in vivo studies to determine its potential as a therapeutic agent for MRSA infections.

References

In vitro synergy testing of "Antibacterial agent 97" with other drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vitro synergistic potential of "Antibacterial agent 97" when combined with other antimicrobial drugs. As the challenge of antimicrobial resistance intensifies, combination therapy is a critical strategy to enhance efficacy, overcome resistance, and reduce therapeutic doses. This document presents hypothetical, yet plausible, experimental data to illustrate the synergistic interactions of "this compound" and outlines the detailed methodologies for the key experiments.

Introduction to this compound

"this compound" is a novel synthetic compound belonging to the phenylthiophene pyrimidindiamine class of antibacterial agents.[1][2] Its primary mechanism of action involves the disruption and destruction of the bacterial cell membrane. This leads to the dissipation of the membrane potential and subsequent leakage of essential intracellular contents, ultimately resulting in bacterial cell death.[1] The compound has demonstrated potent activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with reported Minimum Inhibitory Concentrations (MICs) of 16 µg/mL for both organisms.

Given its membrane-targeting mechanism, "this compound" is a promising candidate for synergistic combination therapy. By increasing membrane permeability, it can facilitate the entry of other antibiotics that act on intracellular targets, potentially enhancing their efficacy against susceptible and even resistant strains.[3][4][5]

Hypothetical In Vitro Synergy Data

The following tables summarize hypothetical data from in vitro synergy testing of "this compound" in combination with two conventional antibiotics: Gentamicin (an aminoglycoside that inhibits protein synthesis) and Ciprofloxacin (a fluoroquinolone that inhibits DNA replication). The data is presented for representative strains of Escherichia coli and Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentrations (MICs) of Individual and Combined Agents against E. coli

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)
This compound164
Gentamicin20.5
Combination - -
This compound162
Ciprofloxacin0.50.0625
Combination - -

Table 2: Fractional Inhibitory Concentration (FIC) Index against E. coli

CombinationFICI (FIC of Agent A + FIC of Agent B)Interpretation
This compound + Gentamicin0.5Synergy
This compound + Ciprofloxacin0.25Synergy

Table 3: Minimum Inhibitory Concentrations (MICs) of Individual and Combined Agents against S. aureus

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)
This compound164
Gentamicin10.25
Combination - -
This compound164
Ciprofloxacin10.125
Combination - -

Table 4: Fractional Inhibitory Concentration (FIC) Index against S. aureus

CombinationFICI (FIC of Agent A + FIC of Agent B)Interpretation
This compound + Gentamicin0.5Synergy
This compound + Ciprofloxacin0.375Synergy

Note: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = FIC of Agent A + FIC of Agent B, where FIC = MIC of the agent in combination / MIC of the agent alone. A FICI of ≤ 0.5 is interpreted as synergy, > 0.5 to < 4 as indifference, and ≥ 4 as antagonism.

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Stock solutions of "this compound" and the second antibiotic

Procedure:

  • Dispense 50 µL of MHB into each well of the microtiter plate.

  • Create serial twofold dilutions of "this compound" along the rows (ordinate) and the second antibiotic along the columns (abscissa). This creates a matrix of varying concentrations of both agents.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well with 100 µL of the standardized bacterial suspension.

  • Include wells with each drug alone to determine the MIC of individual agents, as well as a growth control well without any antibiotic.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC for each agent alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each agent and the FIC Index (FICI) for the combination.

Time-Kill Curve Assay

Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antimicrobial combinations over time.

Materials:

  • Culture tubes with MHB

  • Bacterial inoculum standardized to 0.5 McFarland

  • Stock solutions of "this compound" and the second antibiotic

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Prepare tubes of MHB containing the antimicrobial agents at concentrations corresponding to their MICs and fractions of their MICs (e.g., 0.5x MIC, 1x MIC, 2x MIC), both individually and in combination.

  • Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).

  • Plot the log10 CFU/mL against time for each antimicrobial condition.

  • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizations

Experimental_Workflow_Checkerboard_Assay cluster_prep Preparation cluster_dilution Dilution & Inoculation cluster_incubation Incubation & Reading cluster_analysis Data Analysis start Start prep_plate Prepare 96-well plate with MHB start->prep_plate prep_inoculum Standardize bacterial inoculum start->prep_inoculum prep_drugs Prepare stock solutions of drugs start->prep_drugs dilute_A Serial dilute Drug A down the columns prep_plate->dilute_A inoculate Inoculate all wells with standardized bacteria prep_inoculum->inoculate prep_drugs->dilute_A dilute_B Serial dilute Drug B across the rows dilute_A->dilute_B dilute_B->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually determine MICs incubate->read_mic calc_fic Calculate FIC for each drug read_mic->calc_fic calc_fici Calculate FIC Index (FICI) calc_fic->calc_fici interpret Interpret results (Synergy, Indifference, Antagonism) calc_fici->interpret end End interpret->end

Caption: Workflow for the Checkerboard Synergy Assay.

Signaling_Pathway_Synergy cluster_outside Extracellular cluster_membrane Bacterial Cell Membrane cluster_inside Intracellular drug_A This compound membrane Membrane Disruption drug_A->membrane drug_B Intracellular-Targeting Antibiotic (e.g., Gentamicin) membrane->drug_B Facilitates Entry ribosome Ribosome (Protein Synthesis) drug_B->ribosome inhibition Inhibition of Protein Synthesis ribosome->inhibition death Bacterial Cell Death inhibition->death

Caption: Hypothetical Synergistic Mechanism of Action.

Conclusion

The hypothetical data presented in this guide suggest that "this compound" has strong potential for synergistic interactions with antibiotics that have intracellular targets. Its membrane-disrupting mechanism of action can effectively lower the required concentrations of partner drugs, which could be a valuable strategy for combating resistant bacterial strains and reducing potential toxicity. The detailed experimental protocols provided herein offer a framework for the in vitro validation of such synergistic combinations. Further studies, including time-kill assays and in vivo models, are warranted to fully elucidate the therapeutic potential of "this compound" in combination therapies.

References

Safety Operating Guide

Proper Disposal of Antibacterial Agent 97: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Antibacterial Agent 97 (CAS No. 1714961-61-1), a phenylthiazole and phenylthiophene pyrimidindiamine derivative with the molecular formula C19H23N5S. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, thereby building trust and demonstrating a commitment to safety beyond the product itself.

Disclaimer: A specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available. Therefore, this guidance is based on general best practices for the disposal of novel or uncharacterized chemical compounds in a research environment. Always prioritize your institution's environmental health and safety (EHS) guidelines and consult with your EHS officer before implementing any disposal protocol.

Essential Safety and Handling Information

All personnel handling this compound should be trained in general laboratory safety and the specific procedures outlined below. Adherence to these guidelines is crucial to minimize exposure and prevent environmental contamination.

Personal Protective Equipment (PPE)

When handling this compound in solid or solution form, the following PPE is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area. A fume hood is required when handling the powder or creating solutions.
General Handling Precautions
  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where the agent is handled.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Protocol

Treat all waste containing this compound as hazardous chemical waste. This includes pure compound, stock solutions, contaminated media, and any disposable labware that has come into contact with the agent.

Waste Segregation

Proper segregation of waste is the first critical step in safe disposal.

  • Solid Waste:

    • Collect unused or expired solid this compound, contaminated personal protective equipment (gloves, etc.), and contaminated lab supplies (e.g., weigh boats, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.[1]

  • Liquid Waste:

    • Collect stock solutions and any other liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.[1]

    • Do not mix with other chemical waste streams unless explicitly approved by your institution's EHS department.[2]

  • Sharps Waste:

    • Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.

Waste Container Labeling

All hazardous waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • CAS Number: "1714961-61-1"

  • An approximate concentration and volume of the waste.

  • The date the waste was first added to the container.

  • The primary hazard(s) (e.g., "Toxic," "Environmental Hazard" - as a precaution, assume these hazards in the absence of specific data).

Storage of Waste

Store hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure the storage area is well-ventilated and has secondary containment to prevent the spread of material in case of a leak.

Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[3]

Experimental Protocols

Decontamination of Laboratory Equipment

All non-disposable laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: Carefully rinse the equipment with a suitable solvent in a fume hood. The rinseate should be collected as hazardous liquid waste.

  • Washing: Wash the equipment with a laboratory-grade detergent and water.

  • Final Rinse: Rinse the equipment thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood solid_waste Solid Waste (Contaminated PPE, Labware) fume_hood->solid_waste liquid_waste Liquid Waste (Solutions, Media) fume_hood->liquid_waste sharps_waste Sharps Waste (Needles, Syringes) fume_hood->sharps_waste solid_container Seal in Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Seal in Labeled Hazardous Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Sharps Container sharps_waste->sharps_container storage Store in Designated Secondary Containment Area solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Arrange for EHS Hazardous Waste Pickup storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Antibacterial agent 97

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification is needed regarding "Antibacterial agent 97." Initial research has revealed that this name is not a unique identifier for a single chemical substance. Instead, it appears to be a generic or trade name used for several distinct products, each with its own specific chemical composition and associated safety protocols.

To provide you with accurate and relevant safety information, please specify which "this compound" you are working with. Ideally, please provide one or more of the following:

  • CAS Number: The Chemical Abstracts Service (CAS) registry number is a unique identifier for a specific chemical substance.

  • Manufacturer's Name: Knowing the company that produces the agent will help narrow down the search to a specific product.

  • Full Product Name: The complete and exact name as it appears on the product label or safety data sheet (SDS).

Once you provide this clarifying information, a comprehensive guide on the personal protective equipment (PPE), handling, and disposal procedures for the specific this compound you are using can be developed. This will include:

  • Detailed Personal Protective Equipment (PPE) requirements: Specific recommendations for eye, face, hand, and body protection.

  • Step-by-step handling procedures: Safe laboratory practices to minimize exposure risk.

  • Emergency protocols: Procedures for spills, accidental exposure, and first aid.

  • Disposal guidelines: Proper methods for the disposal of the agent and contaminated materials.

  • Data tables and visualizations: Clear and concise presentation of all relevant safety data.

Providing specific and accurate safety information is of utmost importance in a laboratory setting. Your health and safety are paramount. I look forward to your response so that I can provide the precise guidance you need.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.